Methyl 5-chloro-2,2-dimethylpentanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-2,2-dimethylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2/c1-8(2,5-4-6-9)7(10)11-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPFLSFTFNACIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552413 | |
| Record name | Methyl 5-chloro-2,2-dimethylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73441-42-6 | |
| Record name | Methyl 5-chloro-2,2-dimethylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 5-chloro-2,2-dimethylpentanoate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 5-chloro-2,2-dimethylpentanoate, a key intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevalent synthetic methodologies. Emphasis is placed on the mechanistic underpinnings, optimization of reaction conditions, and detailed experimental protocols. The guide aims to bridge theoretical knowledge with practical application, ensuring scientific integrity and reproducibility.
Introduction: Significance of this compound
This compound is a crucial chemical building block, primarily recognized for its role as a key intermediate in the synthesis of Gemfibrozil.[1][2] Gemfibrozil is a well-established lipid-regulating agent used in the treatment of hyperlipidemia. The structural features of this compound, including the quaternary dimethyl group and the terminal chloro substituent, make it a versatile synthon for the construction of more complex molecular architectures. This guide will focus on the most direct and industrially relevant synthesis of this important intermediate.
Primary Synthesis Pathway: C-Alkylation of Methyl Isobutyrate
The most prominent and efficient synthesis of this compound involves the C-alkylation of a lower alkyl ester of 2-methylpropanoic acid, such as methyl isobutyrate, with a 1,3-dihalopropane.[1] This method offers a direct route to the target molecule from readily available starting materials.
Reaction Principle and Mechanism
The core of this synthesis lies in the generation of a carbanion at the α-position of the methyl isobutyrate, followed by its nucleophilic attack on 1-bromo-3-chloropropane.
The reaction proceeds via the following key steps:
-
Deprotonation: A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of methyl isobutyrate, forming a lithium enolate. LDA is a powerful, non-nucleophilic base, ideal for creating enolates from esters.
-
Nucleophilic Attack: The generated enolate acts as a potent nucleophile and attacks the electrophilic carbon of 1-bromo-3-chloropropane. The bromine atom is a better leaving group than chlorine, hence the attack preferentially occurs at the carbon bearing the bromine.
-
Product Formation: The subsequent displacement of the bromide ion results in the formation of the carbon-carbon bond, yielding this compound.
Caption: C-Alkylation Synthesis Pathway.
Detailed Experimental Protocol
The following protocol is adapted from a patented procedure and provides a robust method for the synthesis of this compound.[3]
Materials:
-
Lithium metal
-
Diisopropylamine
-
Styrene
-
Tetrahydrofuran (THF), anhydrous
-
Methyl isobutyrate
-
1-Bromo-3-chloropropane
-
Hexane
-
Water
Procedure:
-
Under an inert argon atmosphere, charge a suitable reaction vessel with lithium metal shot (0.91 mol).
-
Add anhydrous tetrahydrofuran (182 ml) and diisopropylamine (0.955 mol).
-
Heat the mixture to 35°C and slowly add styrene (0.468 mol) while maintaining the temperature between 35°C and 42°C. This step generates lithium diisopropylamide (LDA) in situ.
-
After the exotherm from the LDA formation subsides, cool the reaction mixture to 5-10°C.
-
Add methyl isobutyrate (0.819 mol) dropwise, maintaining the temperature in the specified range.
-
Subsequently, add 1-bromo-3-chloropropane (1.23 mol) at a temperature between 10°C and 35°C (primarily below 15°C).
-
Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., over three days) to ensure complete reaction.
-
Quench the reaction by the careful addition of water (40 ml).
-
Reduce the volume of the solution under vacuum.
-
Partition the residue between hexane (200 ml) and water (200 ml).
-
Separate the layers and wash the aqueous layer with hexane (100 ml).
-
Combine the organic layers and purify by distillation to obtain this compound.
Key Experimental Parameters and Optimization
| Parameter | Recommended Condition | Rationale & Insights |
| Base | Lithium Diisopropylamide (LDA) | A strong, non-nucleophilic base is essential to efficiently generate the ester enolate without competing nucleophilic addition to the ester carbonyl. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A polar aprotic solvent is required to solvate the lithium cation of LDA and the resulting enolate, facilitating the reaction. Anhydrous conditions are critical to prevent quenching of the LDA and the enolate.[1] |
| Temperature | Enolate formation: 5-10°C; Alkylation: 10-35°C | Low temperature for enolate formation minimizes side reactions. The alkylation can be performed at a slightly higher temperature to ensure a reasonable reaction rate. |
| Alkylating Agent | 1-Bromo-3-chloropropane | The differential reactivity of the C-Br and C-Cl bonds allows for selective alkylation at the more reactive C-Br site. |
| Workup | Aqueous Quench and Extraction | Essential for neutralizing any remaining base and separating the organic product from inorganic salts. |
Alternative Synthesis Pathway: Esterification of 5-chloro-2,2-dimethylpentanoic Acid
An alternative, though less direct, route to this compound is through the esterification of its corresponding carboxylic acid, 5-chloro-2,2-dimethylpentanoic acid.[2] This two-step approach involves first synthesizing the carboxylic acid and then converting it to the methyl ester.
Synthesis of 5-chloro-2,2-dimethylpentanoic Acid
The synthesis of the parent carboxylic acid can be achieved through various methods, including the alkylation of a suitable pivalic acid derivative.
Fischer Esterification
The conversion of 5-chloro-2,2-dimethylpentanoic acid to its methyl ester can be accomplished via the classic Fischer esterification.[4] This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and driving it towards the product often requires the removal of water or the use of a large excess of the alcohol.[4]
Caption: Fischer Esterification Pathway.
Conclusion
The synthesis of this compound is most efficiently achieved through the direct C-alkylation of methyl isobutyrate with 1-bromo-3-chloropropane using a strong base like LDA. This method provides a high-yielding and direct route to this valuable pharmaceutical intermediate. While the esterification of the corresponding carboxylic acid presents a viable alternative, the direct alkylation approach is generally more atom-economical and streamlined for industrial applications. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge for the successful synthesis and application of this important compound.
References
- Luh, T.-Y., & Chong, J. M. (n.d.). Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. Google Patents.
- Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413–1414.
- National Council of Educational Research and Training. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. NCERT.
- Hart, G. H., & Hart, R. W. (n.d.). Ketone, cyclopropyl methyl. Organic Syntheses Procedure.
- (n.d.). Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid. Google Patents.
- (2003). Synthesis of 2,2-Dimethyl-5-bromopentanoic Acid Methyl Ester. Journal of East China University of Science and Technology, (1), 90-92.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- PrepChem.com. (n.d.). Synthesis of 2,2-Dimethyl-5-(2,5-dimethylphenoxy)-pentanoic acid.
- Benchchem. (n.d.). 5-Chloro-2,2-dimethylpentanoic Acid.
- PharmaCompass.com. (n.d.).
- Lookchem. (n.d.). Cas 98559-84-3,Pentanoic acid, 5-chloro-2,2-dimethyl-5-oxo-, methyl ester.
- Oikawa, Y., Sugano, K., & Yonemitsu, O. (n.d.). meldrum's acid. Organic Syntheses Procedure.
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (n.d.).
- (n.d.). Process for the preparation of 2,2-dimethyl-5-(4-chlorobenzyl) cyclopentanone and an intermediate useful therefore. Google Patents.
- PubChem. (n.d.). Pentanoic acid, 5-(dimethylamino)-2-methyl-5-oxo-, methyl ester.
- Unacademy. (n.d.). Haloalkanes and Haloarenes.
- (n.d.). PROCEDURE FOR PREPARING 5- (2,5-DIMETHYLPHENOXY) -2,2-DIMETHYL PENTANOIC ACID. Google Patents.
- Sinfoo Biotech. (n.d.).
- Achmem. (n.d.).
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- 2. 5-Chloro-2,2-dimethylpentanoic Acid|63 g/mol [benchchem.com]
- 3. CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
"Methyl 5-chloro-2,2-dimethylpentanoate" CAS number 73441-42-6
An In-Depth Technical Guide to Methyl 5-chloro-2,2-dimethylpentanoate (CAS 73441-42-6)
Executive Summary
This compound, identified by CAS number 73441-42-6, is a pivotal chemical intermediate in the landscape of modern organic and pharmaceutical synthesis. This monochlorinated ester is not a final drug product but serves as a highly valued structural building block, primarily recognized for its role in the synthesis of Gemfibrozil, a widely used medication for treating hyperlipidemia.[1][2] Its unique structure, featuring a terminal chlorine atom and a sterically hindered gem-dimethyl group adjacent to the ester, dictates its specific reactivity and utility. This guide provides an in-depth analysis of its chemical properties, synthesis protocols, reactivity, and critical applications, offering researchers and drug development professionals a comprehensive technical resource for its effective utilization.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to its application. This compound is a well-characterized molecule with the following identifiers and properties.
Core Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 73441-42-6 | [3][4] |
| Molecular Formula | C₈H₁₅ClO₂ | [3][5] |
| Molecular Weight | 178.66 g/mol | [4] |
| Canonical SMILES | CC(C)(CCCCl)C(=O)OC | [3] |
| InChI Key | AJPFLSFTFNACIR-UHFFFAOYSA-N | [3] |
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Light Yellow Transparent Oily Liquid | [2] |
| Purity | ≥99.0% (Typical) | [2] |
| Storage | Sealed in dry, 2-8°C | [4][5] |
| Solubility | Information not widely available, but expected to be soluble in common organic solvents. | |
| Boiling Point | Not specified in provided results. | |
| Density | Not specified in provided results. |
Computed Properties
These values, calculated using computational models, provide further insight into the molecule's behavior.
| Property | Value | Source |
| XLogP3 | 2.3 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 5 | [3] |
| Exact Mass | 178.0760574 Da | [3] |
| Monoisotopic Mass | 178.0760574 Da | [3] |
Synthesis and Manufacturing Insights
The primary industrial synthesis of this compound is a robust process involving the C-alkylation of a methyl isobutyrate derivative. This method is favored for its efficiency and high yields, often exceeding 80%.[6]
Core Synthesis Pathway: C-Alkylation
The most common and efficient synthesis involves the alkylation of a lower alkyl ester of 2-methylpropanoic acid (isobutyric acid) with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane.[6]
Causality Behind the Method:
-
Choice of Base and Solvent: The reaction is initiated by forming a carbanion at the tertiary carbon of the isobutyrate ester. This requires a strong base, such as an alkali metal amide, in an anhydrous polar aprotic solvent like tetrahydrofuran (THF).[6] THF is ideal as it solvates the metal cation, enhancing the reactivity of the base without participating in the reaction itself (i.e., no acidic protons).
-
Alkylation Step: The generated carbanion then acts as a nucleophile, attacking the 1,3-dihalopropane. This alkylation is carried out in a single reaction vessel, streamlining the process.[6] The use of 1-bromo-3-chloropropane allows for selective reaction at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent reactions.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established patent literature.[6]
Materials:
-
Methyl 2-methylpropanoate (Methyl isobutyrate)
-
1-Bromo-3-chloropropane
-
Strong base (e.g., Lithium diisopropylamide - LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Quenching agent (e.g., saturated ammonium chloride solution)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: A dry, nitrogen-flushed, three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer is charged with anhydrous THF. The flask is cooled to a low temperature (e.g., -78°C) in a dry ice/acetone bath.
-
Carbanion Formation: A solution of the strong base (e.g., LDA) in THF is added dropwise to the cooled flask. Subsequently, methyl isobutyrate is added dropwise, ensuring the temperature remains stable. The mixture is stirred for a period to ensure complete formation of the carbanion.
-
Alkylation: 1-Bromo-3-chloropropane is added slowly via the dropping funnel. The reaction mixture is allowed to stir at low temperature for several hours and then gradually warmed to room temperature.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine.
-
Purification: The organic solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.
Synthesis Workflow Diagram
Caption: O-Alkylation of a phenoxide with the title compound via an SN2 mechanism.
Analytical Characterization
Ensuring the identity and purity of this compound is crucial for its use in regulated industries like pharmaceuticals. Several analytical techniques are employed for its characterization. [4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by identifying the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that support the proposed structure.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from starting materials, by-products, and other impurities.
-
Gas Chromatography (GC): An alternative to HPLC for purity assessment, particularly suitable for volatile compounds.
Protocol: Purity Analysis by HPLC
Objective: To determine the purity of a sample of this compound.
Instrumentation & Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~210 nm (esters have weak UV absorbance at low wavelengths).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested in the same manner and at approximately the same concentration.
-
Analysis: Inject the standard solution to determine its retention time and peak area. Then, inject the sample solution.
-
Data Interpretation: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area % method).
Safety, Handling, and Storage
Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification
Based on GHS classifications, the compound presents the following hazards: [4]* H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS signal word is "Warning" . [4]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical in a well-ventilated fume hood to avoid inhalation of vapors. [1]* Personal Protective Equipment:
-
Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Use safety glasses or goggles to prevent eye contact.
-
A lab coat is mandatory to protect from skin contact. [1]
-
Storage Recommendations
-
Temperature: Store in a refrigerator at 2–8°C. [4][5]* Atmosphere: Keep the container tightly sealed and, for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air. [1]* Container: Use airtight amber glass vials or other appropriate containers to protect from light and moisture. [1]
Conclusion
This compound (CAS 73441-42-6) is a specialized chemical intermediate whose value is defined by its precise molecular architecture. Its efficient synthesis and the specific reactivity of its terminal chloro group make it an indispensable component in the production of Gemfibrozil. For scientists in drug development and organic synthesis, a thorough understanding of its properties, reaction mechanisms, and handling requirements is paramount for leveraging this molecule to its full potential in creating complex and vital therapeutics.
References
- Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
-
Ketone, cyclopropyl methyl. Organic Syntheses Procedure. [Link]
-
Haloalkanes and Haloarenes. Unacademy. [Link]
- 5-chloro-2-pentanone preparation method.
-
Organic chemistry – sOme Basic PrinciPles and Techniques. NCERT. [Link]
- 5,5-dichloro-3,3-dimethylpentanoic acid and a process for its preparation.
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
5-Chloro-2,2-dimethylpentanoic acid. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. 5-Chloro-2,2-dimethylpentanoic Acid|63 g/mol [benchchem.com]
- 2. Methyl 5-chloro-2,2-dimethylvalerate Manufacturer, Methyl 5-chloro-2,2-dimethylvalerate Suppliers,Methyl 5-chloro-2,2-dimethylvalerate price,for sale, Purchase Methyl 5-chloro-2,2-dimethylvalerate on 6C | Bolise Co., Ltd. [pharmaceutiucal-materials.com]
- 3. This compound | C8H15ClO2 | CID 13913709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 73441-42-6|this compound|BLD Pharm [bldpharm.com]
- 5. achmem.com [achmem.com]
- 6. US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid - Google Patents [patents.google.com]
"Methyl 5-chloro-2,2-dimethylpentanoate" solubility information
An In-Depth Technical Guide to the Solubility of Methyl 5-chloro-2,2-dimethylpentanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
In the realm of chemical research and pharmaceutical development, the solubility of a compound is a cornerstone property that dictates its utility and applicability. It governs everything from reaction kinetics in a synthetic pathway to bioavailability in a physiological system. This guide provides a comprehensive technical overview of the solubility of this compound, a halogenated ester with potential applications as an intermediate in organic synthesis.
Section 1: Profile of this compound
This compound is an organic compound featuring a terminal chloro group and a methyl ester. Its structure combines a moderately nonpolar hydrocarbon backbone with two polar functional groups. Understanding its physicochemical properties is the first step in predicting its interaction with different solvents.
Chemical Structure:
Physicochemical Properties:
A summary of the key computed physicochemical properties of this compound is presented in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₅ClO₂ | PubChem[1] |
| Molecular Weight | 178.65 g/mol | PubChem[1] |
| XLogP3 | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Note: XLogP3 is a computed octanol-water partition coefficient, which indicates the lipophilicity of a compound. A higher value suggests greater lipid solubility and lower water solubility.
Section 2: The Theoretical Underpinnings of Solubility
The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like."[2] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. The key intermolecular forces at play are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.
The Role of Polarity:
The polarity of both the solute and the solvent is a primary determinant of solubility.[3] Solvents can be broadly categorized as polar and nonpolar. Polar solvents possess a significant dipole moment, arising from an uneven distribution of electron density. Nonpolar solvents have a negligible or zero dipole moment.
-
Polar Solvents: These can be further divided into:
-
Nonpolar Solvents: These have low dielectric constants and are unable to form strong interactions with polar molecules (e.g., hexane, toluene, diethyl ether).[4]
The dielectric constant (ε) of a solvent is a good indicator of its polarity; a higher dielectric constant generally corresponds to a more polar solvent.[5]
Structural Influence on the Solubility of this compound:
-
Hydrocarbon Backbone: The pentanoate chain with its gem-dimethyl group constitutes a significant nonpolar, lipophilic portion of the molecule. This part of the structure will favor dissolution in nonpolar solvents through London dispersion forces.[3]
-
Ester Group (-C(=O)O-): The ester functionality introduces polarity to the molecule due to the electronegative oxygen atoms. The lone pairs of electrons on the oxygen atoms can act as hydrogen bond acceptors, allowing for interactions with protic solvents.[6][7]
-
Chloro Group (-Cl): The chlorine atom is electronegative and introduces a dipole moment into the C-Cl bond, contributing to the overall polarity of the molecule.[8] However, the influence of a single chloro group on solubility in water is generally modest.[6]
-
Gem-Dimethyl Group (-C(CH₃)₂-): The presence of the gem-dimethyl group at the α-position to the ester can have a subtle effect on solubility. It increases the steric hindrance around the ester group, which might slightly impede solvation by bulky solvent molecules.
Synergistic Effects: The solubility of this compound is a result of the interplay between its nonpolar hydrocarbon backbone and its polar ester and chloro functional groups. The molecule is expected to exhibit a degree of amphiphilicity, allowing for some solubility in a range of solvents.
Section 3: Predicted Solubility Profile
Based on the theoretical principles outlined above, a predicted solubility profile for this compound in common laboratory solvents can be established. It is important to reiterate that these are predictions and should be confirmed by experimental determination.
Logical Framework for Solubility Prediction:
Caption: Predicted solubility based on structural features.
Predicted Solubility in Common Laboratory Solvents:
| Solvent | Type | Dielectric Constant (ε) at 20°C (approx.) | Predicted Solubility | Rationale |
| Water | Polar Protic | 80.1 | Very Low | The large nonpolar hydrocarbon backbone outweighs the polarity of the ester and chloro groups.[6] |
| Methanol | Polar Protic | 32.7 | Moderate | The smaller alkyl chain of methanol compared to water allows for better interaction with the nonpolar part of the solute. |
| Ethanol | Polar Protic | 24.5 | Moderate to High | Similar to methanol, but its slightly lower polarity makes it a better solvent for this compound. |
| Acetone | Polar Aprotic | 20.7 | High | Good balance of polarity to interact with the ester and chloro groups, and a nonpolar character to solvate the hydrocarbon chain. |
| Acetonitrile | Polar Aprotic | 37.5 | Moderate | While polar, its high polarity might not be optimal for solvating the nonpolar part of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Moderate | Similar to acetonitrile, its high polarity may not be ideal. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Very High | Its polarity is well-matched to the solute, and it is an excellent solvent for many organic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Very High | A good aprotic solvent with moderate polarity that can effectively solvate the entire molecule. |
| Ethyl Acetate | Polar Aprotic | 6.0 | Very High | "Like dissolves like" principle applies strongly here, as both are esters. |
| Hexane | Nonpolar | 1.9 | Very High | The nonpolar nature of hexane will readily solvate the nonpolar hydrocarbon backbone of the solute. |
| Toluene | Nonpolar | 2.4 | Very High | Similar to hexane, its aromatic nature and low polarity make it an excellent solvent for this compound. |
| Diethyl Ether | Nonpolar | 4.3 | Very High | A common, relatively nonpolar solvent that is expected to readily dissolve this compound. |
Section 4: Experimental Determination of Solubility: The Shake-Flask Method
The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[7][9] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.
Experimental Workflow:
Caption: Shake-flask method workflow for solubility determination.
Detailed Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
To a series of glass vials, add a measured volume of the desired solvent (e.g., 5 mL).
-
Add an excess amount of this compound to each vial. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker.
-
Allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to sediment.
-
Alternatively, for a more rapid and complete separation, centrifuge the vials at a controlled temperature.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid at the bottom.
-
Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric detector.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
From the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.
-
Self-Validating System: The reliability of this protocol is ensured by:
-
Use of excess solute: This guarantees that the solution is saturated.
-
Constant temperature control: Solubility is temperature-dependent.
-
Equilibrium confirmation: Sampling at multiple time points ensures that the measured concentration is the true equilibrium solubility.
-
Validated analytical method: Ensures accurate quantification.
Section 5: Data Interpretation and Influencing Factors
The experimentally determined solubility values can be used to create a comprehensive solubility profile of this compound. When interpreting these results, several factors should be considered:
-
Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature. Therefore, it is crucial to report the temperature at which the solubility was determined.
-
pH (for aqueous solutions): While this compound does not have readily ionizable groups, extreme pH values could potentially lead to hydrolysis of the ester over extended periods, which could affect the measured solubility.
-
Solvent Purity: The presence of impurities in the solvent, especially water in non-aqueous solvents, can significantly alter the solubility of a compound.
-
Polymorphism: If the compound can exist in different crystalline forms (polymorphs), each form may have a different solubility.
Section 6: Conclusion
This technical guide has provided a thorough examination of the solubility of this compound. While experimental data is not currently available, a strong predictive framework based on its molecular structure and the principles of intermolecular forces has been established. The compound is anticipated to be highly soluble in nonpolar and moderately polar aprotic solvents, with limited solubility in polar protic solvents, particularly water.
For researchers requiring precise solubility data, the detailed shake-flask method protocol provided in this guide offers a reliable and robust approach for experimental determination. By combining theoretical understanding with rigorous experimental practice, scientists and developers can effectively harness the properties of this compound in their research and development endeavors.
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"Methyl 5-chloro-2,2-dimethylpentanoate" material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety of Methyl 5-chloro-2,2-dimethylpentanoate
For Researchers, Scientists, and Drug Development Professionals
While specific toxicological and environmental data for this compound are limited, a robust safety protocol can be developed by leveraging data from its general chemical class, halogenated organic compounds, and its known physical properties. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Chemical and Physical Identity
A foundational aspect of safe handling is a clear understanding of the chemical's physical and structural properties. This compound is a chlorinated carboxylic acid ester.
| Property | Value | Source |
| CAS Number | 73441-42-6 | [1] |
| Molecular Formula | C₈H₁₅ClO₂ | [1] |
| Molecular Weight | 178.65 g/mol | [1] |
| Appearance | Light Yellow Transparent Oily Liquid | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl 5-chloro-2,2-dimethylvalerate, Pentanoic acid, 5-chloro-2,2-dimethyl-, methyl ester | [1] |
The structure of this molecule, featuring a terminal chlorine atom and an ester functional group, dictates its reactivity and potential hazards. The presence of the halogenated alkyl chain warrants careful handling due to the general persistence and potential toxicity associated with this class of compounds.[3]
Hazard Identification and GHS Classification
Based on available supplier information, this compound is classified with the following GHS hazard statements:
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
The signal word for this combination of hazards is Warning .[4]
Expert Insight: The irritant properties are likely due to the potential for hydrolysis of the ester group, forming methanol and 5-chloro-2,2-dimethylpentanoic acid, which can irritate tissues. Additionally, as with many volatile organic compounds, inhalation of vapors can irritate the respiratory tract.
Toxicological Profile: An Evidence-Based Approach
General Toxicological Concerns for Chlorinated Hydrocarbons:
-
Hepatotoxicity: The liver is a primary target for many chlorinated solvents, with high doses potentially leading to necrosis.[6]
-
Neurotoxicity: Some chlorinated hydrocarbons are recognized neurotoxicants.[6]
-
Carcinogenicity: Certain chlorinated solvents are reasonably anticipated to be human carcinogens.[5]
Given these potential risks, exposure to this compound should be minimized through engineering controls and appropriate personal protective equipment.
Safe Handling and Storage Protocols
A proactive approach to safety is essential when working with halogenated compounds. The following protocols are designed to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is recommended to prevent dermal, ocular, and respiratory exposure.
Causality behind PPE Choices:
-
Nitrile Gloves: Offer good resistance to a range of chemicals. Double gloving is advised as some halogenated solvents can permeate nitrile gloves over time.[7]
-
Chemical Splash Goggles: Essential for preventing serious eye irritation from splashes.[4]
-
Lab Coat: Protects skin and personal clothing from contamination.
-
Fume Hood: The primary engineering control to prevent inhalation of vapors, which may cause respiratory irritation.[8]
Storage and Handling Best Practices
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Storage Temperature: Store in a refrigerator at 2-8°C.[4]
-
Container: Keep in a tightly sealed, properly labeled container.[9]
-
Ventilation: Store in a well-ventilated area.[9]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[7]
Experimental Workflow for Safe Dispensing:
First Aid and Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[8] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, get medical advice/attention.[8] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
-
Evacuate the immediate area.
-
Ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.[8]
Reactivity and Stability
-
Stability: Stable under recommended storage conditions.
-
Reactivity: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: Thermal decomposition of chlorinated hydrocarbons can produce toxic and corrosive gases, such as hydrogen chloride and carbon oxides.[10][11] The decomposition of aliphatic chlorinated hydrocarbons can begin at temperatures as low as 180°C in the presence of an alkali.[12]
Environmental Fate and Disposal Considerations
Halogenated organic compounds are of environmental concern due to their potential for persistence and bioaccumulation.[3][13]
Disposal Protocol:
-
Do not dispose of down the drain. [14]
-
Collect all waste containing this compound in a designated, labeled, and sealed container for halogenated waste.[7]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[14]
-
Keep halogenated solvent waste separate from non-halogenated waste to reduce disposal costs and ensure proper treatment.[9]
Conclusion
While a complete safety dataset for this compound is not currently available, a comprehensive safety strategy can be effectively implemented by adhering to the principles of handling halogenated organic compounds. By understanding the rationale behind these safety protocols, researchers can foster a culture of safety and responsibility in the laboratory. This guide serves as a living document, to be updated as new information becomes available.
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Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of Methyl 5-chloro-2,2-dimethylpentanoate
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 5-chloro-2,2-dimethylpentanoate, a valuable intermediate in organic synthesis, notably in the preparation of compounds like gemfibrozil.[1] The protocol details a robust and efficient method starting from the readily available methyl isobutyrate. The core of this synthesis is the α-alkylation of an ester enolate, a fundamental carbon-carbon bond-forming reaction.[2][3] This guide elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and outlines the necessary safety precautions for a successful and reproducible synthesis.
Introduction & Scientific Rationale
The construction of new carbon-carbon bonds at the α-position of carbonyl compounds is a cornerstone of modern organic synthesis.[4] The target molecule, this compound, is synthesized by alkylating the enolate of methyl isobutyrate with 1-bromo-3-chloropropane. This strategy is predicated on several key chemical principles that ensure high yield and selectivity.
1.1. Enolate Formation: The Choice of Base and Conditions
The first critical step is the deprotonation of the α-hydrogen of methyl isobutyrate to form a nucleophilic enolate.[4][5]
-
Causality of Base Selection: A strong, non-nucleophilic, and sterically hindered base is paramount. Lithium diisopropylamide (LDA) is the ideal choice for this transformation.[6][7] Weaker bases, such as alkoxides, would result in low enolate concentrations and could lead to competing side reactions like Claisen condensation.[4] LDA's bulkiness prevents it from acting as a nucleophile and attacking the ester's electrophilic carbonyl carbon.
-
Thermal Control: The deprotonation is performed at low temperatures, typically -78 °C (dry ice/acetone bath).[7][8] This ensures the formation of the kinetic enolate and prevents potential side reactions or decomposition of the thermally sensitive base.
-
Solvent System: Anhydrous polar aprotic solvents, such as tetrahydrofuran (THF), are required to solvate the lithium cation of LDA and maintain a homogeneous reaction mixture without interfering with the strong base.[1]
1.2. The Alkylation Step: A Selective S\textsubscript{N}2 Reaction
Once formed, the methyl isobutyrate enolate acts as a potent carbon nucleophile. The choice of the alkylating agent, 1-bromo-3-chloropropane, is strategic.
-
Differential Reactivity: The reaction proceeds via a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism.[6][9][10] Success hinges on the differing abilities of bromine and chlorine to act as leaving groups. Bromide is a significantly better leaving group than chloride.[2] Consequently, the enolate will selectively attack the carbon atom bonded to the bromine, displacing the bromide ion and leaving the chloro group intact on the terminal carbon.[9] This selective displacement is crucial for achieving the desired product structure.
1.3. Overall Reaction Scheme
The synthesis can be summarized by the following reaction:
Methyl Isobutyrate + 1-bromo-3-chloropropane --(1. LDA, THF, -78°C)--> (2. Aqueous Workup) --> this compound
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis.
2.1. Reagents and Materials
| Compound | Molecular Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Diisopropylamine | C₆H₁₅N | 101.19 | 22.0 | 1.1 | 3.1 mL |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 22.0 | 1.1 | 8.8 mL |
| Methyl Isobutyrate | C₅H₁₀O₂ | 102.13 | 20.0 | 1.0 | 2.04 g (2.2 mL) |
| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44 | 22.0 | 1.1 | 3.46 g (2.16 mL) |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | - | 100 mL |
| Saturated aq. NH₄Cl solution | NH₄Cl | 53.49 | - | - | 50 mL |
| Diethyl Ether | C₄H₁₀O | 74.12 | - | - | ~150 mL |
| Saturated aq. NaCl (Brine) | NaCl | 58.44 | - | - | 50 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | ~5 g |
2.2. Equipment Setup
-
Three-neck round-bottom flask (250 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Dry ice/acetone bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
2.3. Synthesis Workflow
The overall workflow for the synthesis is depicted below.
Caption: Workflow for the synthesis of this compound.
2.4. Step-by-Step Procedure
PART A: In-situ Preparation of LDA and Enolate Formation
-
Setup: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, two septa, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried to remove moisture.
-
Inert Atmosphere: Place the flask under a positive pressure of dry nitrogen or argon.
-
Reagent Addition: Add 80 mL of anhydrous THF to the flask via syringe. Add the diisopropylamine (3.1 mL, 22.0 mmol).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
LDA Formation: Slowly add n-butyllithium (8.8 mL of 2.5 M solution, 22.0 mmol) dropwise to the stirred solution over 10 minutes. A cloudy white precipitate may form. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Enolate Formation: Add methyl isobutyrate (2.2 mL, 20.0 mmol) dropwise to the LDA solution over 10 minutes. Ensure the temperature remains at -78 °C. Stir the mixture for an additional 45 minutes to ensure complete enolate formation.
PART B: Alkylation and Work-up
-
Alkylation: Slowly add 1-bromo-3-chloropropane (2.16 mL, 22.0 mmol) to the enolate solution at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
-
Quenching: Cool the reaction mixture in an ice-water bath and carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 50 mL of saturated aqueous NaCl (brine).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
PART C: Purification and Characterization
-
Purification: The resulting crude oil should be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure product. A yield of approximately 81% for the methyl ester intermediate has been reported in similar processes.[1]
-
Characterization: The final product, this compound, is a clear liquid. Its identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere.
-
Diisopropylamine & THF: Flammable liquids.
-
1-Bromo-3-chloropropane: Toxic if inhaled, in contact with skin, or if swallowed.[12] It is a hazardous substance that requires careful handling.[13]
-
Dry Ice/Acetone Bath: Extremely cold (-78 °C). Avoid direct skin contact.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound from methyl isobutyrate. The strategic choice of a strong, sterically hindered base (LDA) and a bifunctional alkylating agent with differentiated leaving group reactivity (1-bromo-3-chloropropane) are key to the success of this α-alkylation reaction. This procedure offers a practical route for obtaining a key intermediate for further synthetic applications.
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Application Notes and Protocols for the C-alkylation of 2-Methylpropanoic Acid Esters
Introduction
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the myriad of methods available, the C-alkylation of carbonyl compounds via their enolate intermediates stands out as a powerful and versatile strategy. This guide provides a detailed technical overview and robust protocols for the C-alkylation of 2-methylpropanoic acid esters. This reaction is of particular interest as it allows for the introduction of an alkyl group at the α-position, creating a quaternary carbon center, a common motif in many natural products and pharmaceutical agents.
This document is intended for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of the reaction, explains the critical role of specific reagents like Lithium Diisopropylamide (LDA), and provides step-by-step experimental procedures designed for reproducibility and success.
Theoretical Principles: The Chemistry of Ester Enolate Alkylation
The C-alkylation of an ester is a two-step process: 1) deprotonation at the α-carbon to form a nucleophilic enolate, and 2) reaction of the enolate with an electrophilic alkylating agent.
Enolate Formation: The Critical First Step
The α-protons of esters are weakly acidic and can be removed by a strong base to form an enolate. The choice of base is paramount. For esters, which are less acidic than ketones, a very strong, non-nucleophilic base is required to ensure complete and irreversible deprotonation.[1][2]
Lithium Diisopropylamide (LDA) is the base of choice for this transformation.[3][4] Its efficacy stems from two key properties:
-
High Basicity: LDA is sufficiently strong to quantitatively deprotonate the ester, driving the equilibrium entirely towards the enolate.[1]
-
Steric Hindrance: The two bulky isopropyl groups prevent LDA from acting as a nucleophile and attacking the electrophilic carbonyl carbon of the ester, a common side reaction with smaller, strong bases like n-butyllithium.[1][4]
The reaction is typically performed at low temperatures (-78 °C) in an aprotic solvent like tetrahydrofuran (THF).[3][5] This low temperature is crucial for preventing side reactions and for controlling the regioselectivity of deprotonation in unsymmetrical systems, favoring the formation of the kinetic enolate.[3][5]
The SN2 Alkylation Reaction
Once formed, the lithium enolate is a potent carbon-centered nucleophile.[6] It readily attacks an appropriate alkylating agent in a classic SN2 (bimolecular nucleophilic substitution) reaction.[7][8]
This mechanistic pathway imposes specific constraints on the alkylating agent (R-X):[6][8]
-
Substrate: The reaction works best with methyl and primary alkyl halides. Secondary halides react poorly due to increased steric hindrance, and tertiary halides do not react, instead favoring E2 elimination.[6][8]
-
Leaving Group: Good leaving groups such as iodide, bromide, or tosylate are preferred to facilitate the substitution.[1][6]
The overall transformation is depicted below:
Caption: Reaction mechanism for C-alkylation of an ester.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the C-alkylation of a 2-methylpropanoic acid ester, using methyl iodide as a representative alkylating agent.
Safety Precautions
-
n-Butyllithium (n-BuLi) is a pyrophoric liquid and must be handled under an inert atmosphere (Nitrogen or Argon) using syringe techniques.
-
Diisopropylamine and Tetrahydrofuran (THF) are flammable and should be handled in a well-ventilated fume hood.
-
The reaction is performed at very low temperatures (-78 °C). Use appropriate personal protective equipment (cryogenic gloves, safety glasses).
-
The reaction should be quenched carefully, as unreacted n-BuLi or LDA will react violently with water.
Reagents and Equipment
-
Reagents:
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (solution in hexanes, e.g., 1.6 M)
-
Anhydrous Tetrahydrofuran (THF, distilled from sodium/benzophenone)
-
2-Methylpropanoic acid ester (e.g., ethyl isobutyrate)
-
Alkylating agent (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet.
-
Syringes and needles for transferring anhydrous/pyrophoric reagents.
-
Dry ice/acetone bath for cooling.
-
Step-by-Step Protocol: Synthesis of Ethyl 2,2-dimethylpropanoate
This protocol details the methylation of ethyl 2-methylpropanoate (ethyl isobutyrate).
Workflow Visualization
Caption: General experimental workflow for ester alkylation.
Procedure:
-
Preparation of LDA Solution:
-
To a flame-dried three-neck flask under a positive pressure of nitrogen, add anhydrous THF (e.g., 9 mL for a ~3.4 mmol scale reaction) and cool to -78 °C using a dry ice/acetone bath.[9]
-
Add diisopropylamine (1.23 mL, 8.8 mmol) via syringe.[9]
-
Slowly add n-butyllithium (4.68 mL of 1.6 M solution in hexanes, 7.5 mmol) dropwise via syringe. The solution may turn slightly yellow.[9]
-
Stir the solution at -78 °C for 10 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C. This ensures complete formation of LDA.[9]
-
-
Enolate Formation:
-
In a separate dry flask, prepare a solution of ethyl 2-methylpropanoate (e.g., 1.2 g, 3.4 mmol, if using a different ester) in anhydrous THF (6 mL).[9]
-
Using a cannula or syringe, slowly add the ester solution to the LDA solution at -78 °C.
-
Stir the resulting mixture at -78 °C for 30-45 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
Slowly add the alkylating agent (e.g., methyl iodide, 1.1 equivalents) to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or flash column chromatography to yield the pure α-alkylated ester.
-
Data Summary: Reaction Parameters
The success of the C-alkylation reaction depends on the careful selection of reagents and conditions. The following table summarizes typical parameters.
| Parameter | Recommended Choice | Rationale & Citation |
| Substrate | 2-Methylpropanoic acid ester | Prochiral ester allowing for the creation of a quaternary center. |
| Base | Lithium Diisopropylamide (LDA) | Strong, sterically hindered base ensures quantitative enolate formation without nucleophilic attack on the ester carbonyl.[1][4] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that is compatible with LDA and dissolves the reagents well.[2][4] |
| Temperature | -78 °C (Dry ice/acetone bath) | Minimizes side reactions and favors kinetic enolate formation.[3][5] |
| Alkylating Agent | Primary Alkyl Halide (e.g., CH₃I, BnBr) | S |
| Stoichiometry | Base: ~1.1-1.2 eq., Alkylating Agent: ~1.1-1.5 eq. | A slight excess of base ensures full deprotonation; excess alkylating agent drives the reaction to completion. |
| Workup | Quench with sat. aq. NH₄Cl | Mildly acidic quench protonates any remaining enolate and neutralizes the base. |
Advanced Considerations: Stereoselective Alkylation
When the ester substrate or the reaction conditions are chiral, the alkylation can proceed with high stereoselectivity. This is a critical strategy in asymmetric synthesis.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the ester allows for diastereoselective alkylation. The auxiliary creates a chiral environment that directs the approach of the alkylating agent to one face of the enolate.[5][10] After the reaction, the auxiliary can be cleaved to reveal the enantiomerically enriched product.
-
Catalytic Enantioselective Alkylation: Modern methods employ chiral catalysts to achieve enantioselective alkylation of prochiral enolates, which is a more atom-economical approach.[11][12]
Conclusion
The C-alkylation of 2-methylpropanoic acid esters using LDA is a reliable and high-yielding method for constructing quaternary carbon centers. The key to success lies in the rigorous exclusion of moisture and air, the use of a strong, hindered base like LDA to generate the enolate quantitatively, and the selection of an appropriate SN2-reactive alkylating agent. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
-
Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]
-
Organic Chemistry. (2021, April 5). Alkylation With LDA Mechanism. YouTube. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Organic Chemistry On-Line. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
University of Calgary. (n.d.). 20.3 ALKYLATION OF ENOLATE ANIONS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved from [Link]
-
Wright, T. B., & Evans, P. A. (2021). Catalytic Enantioselective Alkylation of Prochiral Enolates. Chemical Reviews, 121(15), 9196-9242. Retrieved from [Link]
- Google Patents. (n.d.). CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.
-
The Royal Society of Chemistry. (2006). Representative procedure for the alkylation reaction: Preparation of 9. Retrieved from [Link]
-
University of Illinois Chicago. (n.d.). Chapter 21: Ester Enolates. Retrieved from [Link]
-
NPTEL. (n.d.). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3-sp3) bonds in asymmetric fashion. Retrieved from [Link]
-
ACS Publications. (2021, October 26). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters. Retrieved from [Link]
-
PubMed. (2021, August 11). Catalytic Enantioselective Alkylation of Prochiral Enolates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Chapter 1: Enolate Alkylations. Retrieved from [Link]
-
SciSpace. (2016, April 16). Synthetic applications of Lithium Diisopropylamide (LDA) - A brief review. Retrieved from [Link]
-
MDPI. (n.d.). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Retrieved from [Link]
-
YouTube. (2025, February 22). LDA| Lithium Di-isopropyl Amide| Dianion Reactivity| Alkylation|Problem solved ChemOrgChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Enantioselective Alkylation of Prochiral Enolates. Request PDF. Retrieved from [Link]
-
OpenStax. (2023, September 20). 22.7 Alkylation of Enolate Ions. In Organic Chemistry. Retrieved from [Link]
-
YouTube. (2014, January 2). Chemistry Vignettes: Alkylation of enolates. Retrieved from [Link]
-
NPTEL Archive. (n.d.). Base Catalyzed Reactions. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Prepare LDA. Department of Chemistry. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). Stereoselective Synthesis of Chiral Molecules. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Gemfibrozil Utilizing Methyl 5-chloro-2,2-dimethylpentanoate
Introduction: The Strategic Importance of Gemfibrozil and its Synthesis
Gemfibrozil, chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, is a well-established lipid-regulating agent. It is primarily prescribed to treat hyperlipidemia and to reduce the risk of cardiovascular events by lowering triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol.[1] The efficacy and widespread use of gemfibrozil necessitate robust and efficient synthetic routes that are both scalable and economically viable for industrial production.
This document provides a comprehensive guide to a highly efficient two-step synthesis of gemfibrozil. This process is distinguished by its use of the key intermediate, Methyl 5-chloro-2,2-dimethylpentanoate , which allows for overall yields frequently exceeding 80%. This high-yield pathway represents a significant improvement over earlier synthetic strategies.
We will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested protocols, and outline the necessary analytical techniques for quality control, ensuring the production of high-purity gemfibrozil. This guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this synthetic process.
The Core Synthesis Strategy: A Two-Step Approach
The synthesis of gemfibrozil via this compound is a convergent process that can be broadly divided into two key transformations:
-
C-Alkylation: The formation of the carbon skeleton of the pentanoic acid chain through the alkylation of a methyl isobutyrate enolate with a suitable three-carbon electrophile. This step yields the critical intermediate, this compound.
-
O-Alkylation and Hydrolysis: The coupling of the pentanoate intermediate with 2,5-dimethylphenol, followed by the hydrolysis of the resulting methyl ester to afford the final gemfibrozil product.
This strategy is advantageous as it utilizes readily available starting materials and proceeds in high yield, making it an attractive method for large-scale production.
Visualizing the Synthesis Pathway
The overall synthetic transformation is depicted in the following reaction scheme:
Caption: Overall synthetic pathway for gemfibrozil.
Experimental Protocols
Part 1: Synthesis of this compound
This initial step involves the formation of a lithium enolate from methyl isobutyrate, which then undergoes C-alkylation. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical to ensure complete and rapid deprotonation without competing nucleophilic attack on the ester.
Protocol 1: Preparation of this compound
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Diisopropylamine | 101.19 | 22.0 g (30.5 mL) | 0.217 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 400 mL | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 84.8 mL | 0.212 |
| Methyl isobutyrate | 102.13 | 20.4 g (22.9 mL) | 0.200 |
| 1-Bromo-3-chloropropane | 157.44 | 34.6 g (22.0 mL) | 0.220 |
Step-by-Step Procedure:
-
LDA Preparation: To a flame-dried 1 L three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (200 mL) and diisopropylamine (22.0 g, 0.217 mol). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (84.8 mL of a 2.5 M solution in hexanes, 0.212 mol) to the stirred solution, maintaining the temperature below -65 °C. After the addition is complete, stir the resulting pale yellow solution at -78 °C for 30 minutes.
-
Enolate Formation: In a separate flame-dried 500 mL flask, prepare a solution of methyl isobutyrate (20.4 g, 0.200 mol) in anhydrous THF (100 mL).
-
Add the methyl isobutyrate solution to the LDA solution via cannula, keeping the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add 1-bromo-3-chloropropane (34.6 g, 0.220 mol) to the enolate solution dropwise, maintaining the temperature at -78 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
-
Work-up: Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add 200 mL of diethyl ether.
-
Separate the organic layer, and wash it with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless oil. The yield for this step is typically around 81%.[2]
Part 2: Synthesis of Gemfibrozil
This second phase of the synthesis involves the O-alkylation of 2,5-dimethylphenol with the previously synthesized chloro-ester, followed by saponification of the resulting methyl ester to yield gemfibrozil.
Protocol 2: Preparation of Gemfibrozil
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dimethylphenol | 122.16 | 24.4 g | 0.200 |
| Toluene | 92.14 | 300 mL | - |
| Dimethyl sulfoxide (DMSO) | 78.13 | 40 mL | - |
| Sodium Hydroxide | 40.00 | 8.8 g | 0.220 |
| This compound | 178.65 | 35.7 g | 0.200 |
| Methanol | 32.04 | 150 mL | - |
| Hydrochloric Acid (concentrated) | 36.46 | As needed | - |
Step-by-Step Procedure:
-
Phenoxide Formation: To a 1 L flask equipped with a Dean-Stark trap and condenser, add 2,5-dimethylphenol (24.4 g, 0.200 mol), toluene (300 mL), DMSO (40 mL), and sodium hydroxide (8.8 g, 0.220 mol).
-
Heat the mixture to reflux and azeotropically remove water using the Dean-Stark trap until no more water is collected. This ensures the complete formation of the sodium phenoxide.
-
O-Alkylation: Cool the reaction mixture slightly and add this compound (35.7 g, 0.200 mol). Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC.
-
Hydrolysis (Saponification): After the O-alkylation is complete, cool the reaction mixture. Add methanol (150 mL) and a solution of sodium hydroxide (12.0 g, 0.300 mol) in water (50 mL).
-
Heat the mixture to reflux for 4-6 hours to effect the hydrolysis of the methyl ester.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and remove the toluene and methanol under reduced pressure.
-
Partition the residue between water (300 mL) and hexane (150 mL) to remove any unreacted starting materials.
-
Separate the aqueous layer and cool it in an ice bath. Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, which will cause the gemfibrozil to precipitate as a white solid.
-
Purification: Collect the crude gemfibrozil by filtration and wash with cold water. Recrystallize the solid from a suitable solvent system, such as aqueous methanol, to yield pure gemfibrozil. The yield for this step is typically in the range of 86-92%.[2]
Mechanism and Rationale: The "Why" Behind the Protocol
A deep understanding of the underlying chemical principles is paramount for successful and reproducible synthesis.
C-Alkylation: The Role of LDA and Choice of Electrophile
The deprotonation of methyl isobutyrate at the α-carbon requires a strong, sterically hindered base. Lithium diisopropylamide (LDA) is ideal for this purpose as its bulky isopropyl groups prevent it from acting as a nucleophile and attacking the ester carbonyl. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions such as self-condensation of the ester.
1-Bromo-3-chloropropane is the preferred electrophile. The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond ensures that the alkylation occurs selectively at the bromine-bearing carbon. This leaves the chloro group intact for the subsequent O-alkylation step.
O-Alkylation: Williamson Ether Synthesis
The reaction of the sodium salt of 2,5-dimethylphenol with this compound is a classic Williamson ether synthesis. The formation of the phenoxide is crucial as the phenolate anion is a much stronger nucleophile than the neutral phenol. The use of a mixed solvent system of toluene and a polar aprotic solvent like DMSO is beneficial. Toluene allows for the azeotropic removal of water during phenoxide formation, while DMSO helps to solvate the cation and enhance the nucleophilicity of the phenoxide.
Hydrolysis: Saponification
The final step is the base-catalyzed hydrolysis of the methyl ester, a process known as saponification. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is an irreversible process because the resulting carboxylate is deprotonated by the alkoxide, driving the reaction to completion. Acidification of the carboxylate salt in the work-up step yields the final carboxylic acid product, gemfibrozil.
Analytical Characterization and Quality Control
Ensuring the purity and identity of the final product is a critical aspect of drug synthesis.
Table of Expected Analytical Data for Gemfibrozil:
| Analysis | Expected Results |
| Appearance | White crystalline powder |
| Melting Point | 61-63 °C[1] |
| ¹H NMR (CDCl₃) | Peaks corresponding to the aromatic protons of the 2,5-dimethylphenoxy group, the methylene protons of the pentyl chain, and the methyl protons. |
| ¹³C NMR (CDCl₃) | Resonances for the carboxylic acid carbon, aromatic carbons, and aliphatic carbons of the pentyl chain. |
| IR (KBr) | Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretching of the ether linkage. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of gemfibrozil (C₁₅H₂₂O₃, M.W. 250.34). |
| HPLC Purity | ≥ 99.5% |
A validated High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity of the final gemfibrozil product and for quantifying any impurities.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Conclusion
The synthesis of gemfibrozil utilizing this compound as a key intermediate offers a high-yield and efficient pathway suitable for both laboratory and industrial scales. By understanding the mechanistic principles behind each step and adhering to the detailed protocols outlined in this guide, researchers and drug development professionals can reliably produce high-purity gemfibrozil. The robustness of this synthetic route, coupled with rigorous analytical quality control, ensures the consistent production of this important therapeutic agent.
References
- Google Patents. (1997). US5654476A - Process for the preparation of gemfibrozil.
- Google Patents. (2022). WO2022073469A1 - Compounds and methods of treating cancers.
-
Saku, K., Gartside, P. S., Hynd, B. A., & Kashyap, M. L. (1985). Mechanism of action of gemfibrozil on lipoprotein metabolism. Journal of Clinical Investigation, 75(5), 1702–1712. Retrieved from [Link]
-
Qandil, A. M., Rezigue, M. M., & Tashtoush, B. M. (2011). Synthesis, characterization and in vitro hydrolysis of a gemfibrozil-nicotinic acid codrug for improvement of lipid profile. International Journal of Pharmaceutics, 413(1-2), 99-108. Retrieved from [Link]
-
Baer, B. R., & Rettie, A. E. (2006). Benzylic Oxidation of Gemfibrozil-1-O-β-Glucuronide by P450 2C8 Leads to Heme Alkylation and Irreversible Inhibition. Chemical Research in Toxicology, 19(6), 848-854. Retrieved from [Link]
- Google Patents. (1987). US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
-
LookChem. (n.d.). Cas 25812-30-0, Gemfibrozil. Retrieved from [Link]
-
Ozeki, E., Kume, T., & Nishikiori, T. (1990). Effect of gemfibrozil on triacylglycerol synthesis and secretion by liver and lipoprotein lipase activity in adipose tissue of rats. Yakugaku Zasshi, 110(5), 349-354. Retrieved from [Link]
-
Phadke, A. S. (2016). Gemfibrozil. In New Drug Approvals. Retrieved from [Link]
-
Qandil, A. M. (2012). Synthesis and Pharmacokinetic Study of Three Gemfibrozil Salts: An Exploration of the Structure–Property Relationship. Medicinal Chemistry, 8(5), 896-905. Retrieved from [Link]
-
Nunna, R. R., et al. (2014). An Improved New Path to Synthesize Gemfibrozil. Asian Journal of Chemistry, 26(3), 925-927. Retrieved from [Link]
- Google Patents. (1987). IE59499B1 - Improved process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
Sources
Reaction of "Methyl 5-chloro-2,2-dimethylpentanoate" with 2,5-dimethylphenol
Application Note & Protocol
Topic: Synthesis of Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate via Williamson Ether Synthesis
Introduction: The Significance of a Key Pharmaceutical Intermediate
The synthesis of aryl ethers is a cornerstone of modern organic and medicinal chemistry. The target molecule of this guide, Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, is a critical intermediate in the production of Gemfibrozil.[1][2] Gemfibrozil is a well-established pharmaceutical agent used to regulate blood lipid levels, specifically by elevating high-density lipoproteins (HDL) while lowering low-density lipoproteins (LDL) and triglycerides.[1][3][4] Its role in the management of hyperlipidemia and the prevention of atherosclerosis underscores the industrial importance of a robust and efficient synthetic route.[1][3]
This document provides a comprehensive guide to the synthesis of the Gemfibrozil methyl ester intermediate through the reaction of Methyl 5-chloro-2,2-dimethylpentanoate with 2,5-dimethylphenol. We will delve into the underlying chemical principles, provide a detailed, field-proven experimental protocol, and outline methods for characterization and analysis. The chosen methodology is a modified Williamson ether synthesis, a classic yet powerful reaction for forming the crucial ether linkage in the target molecule.
Chemical Principles & Reaction Mechanism
The formation of Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate from the specified reactants is achieved via a Williamson ether synthesis.[5][6] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[5][7][8]
The core steps are:
-
Deprotonation: The weakly acidic phenolic proton of 2,5-dimethylphenol (also known as 2,5-xylenol) is removed by a suitable base, such as potassium carbonate or sodium hydroxide, to form a highly nucleophilic 2,5-dimethylphenoxide anion.[1][3][6] The choice of a relatively strong base is crucial to ensure complete conversion to the phenoxide, thereby maximizing the concentration of the active nucleophile.
-
Nucleophilic Attack (SN2): The generated phenoxide ion attacks the electrophilic primary carbon atom of this compound. This carbon is susceptible to attack because it is directly bonded to the electron-withdrawing chlorine atom. The reaction proceeds in a single, concerted step where the phenoxide forms a new C-O bond as the chloride ion is simultaneously displaced as the leaving group.[7][8]
The use of a primary alkyl halide (in this case, a pentyl chloride derivative) is a critical strategic choice. Primary halides are ideal substrates for SN2 reactions and are much less prone to undergoing the competing E2 elimination reaction, which would lead to the formation of an undesired alkene byproduct.[5][8]
Catalysis and Solvent Effects:
-
Solvent System: The reaction is often performed in a mixed solvent system. A high-boiling non-polar solvent like toluene allows for elevated reaction temperatures to increase the rate, while a polar aprotic solvent like dimethyl sulfoxide (DMSO) is excellent for solvating the potassium or sodium cation of the phenoxide salt, leaving the phenoxide anion "bare" and highly reactive.[3][9]
-
Phase-Transfer Catalysis (PTC): To enhance the reaction rate and efficiency, particularly when using a solid base like potassium carbonate, a phase-transfer catalyst such as Tetrabutylammonium Bromide (TBAB) can be employed.[1][10] The quaternary ammonium cation of the PTC forms an ion pair with the phenoxide, shuttling it from the solid or aqueous phase into the organic phase where the alkyl halide reactant resides, thereby facilitating the reaction.
Reaction Mechanism Diagram
Caption: Williamson ether synthesis mechanism.
Materials, Reagents, and Equipment
Reagent and Product Data
| Compound Name | Formula | Mol. Wt. ( g/mol ) | CAS No. | Role |
| 2,5-Dimethylphenol | C₈H₁₀O | 122.16 | 95-87-4 | Nucleophile |
| This compound | C₈H₁₅ClO₂ | 194.66 | 59231-50-6 | Electrophile |
| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | Base |
| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 1643-19-2 | PTC |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Solvent |
| Product: Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | C₁₆H₂₄O₃ | 264.36 | 149105-25-9 | Target Molecule |
Data sourced from LookChem and PubChem.[2][11]
Required Equipment
-
Three-neck round-bottom flask (500 mL or appropriate scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Thermometer or thermocouple
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Detailed Experimental Protocol
This protocol is adapted from established industrial processes for the synthesis of Gemfibrozil and its intermediates.[1][10]
Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent unwanted side reactions.
-
-
Charging the Flask:
-
To the flask, add 2,5-dimethylphenol (e.g., 27.4 g, 0.224 mol), anhydrous potassium carbonate (e.g., 34.7 g, 0.251 mol, ~1.1 eq), and tetrabutylammonium bromide (TBAB) (e.g., 5.0 g, ~10 mol%).
-
Add toluene (e.g., 125 mL) as the solvent.[1]
-
-
Formation of the Phenoxide:
-
Begin stirring the mixture and flush the system with nitrogen gas.
-
Heat the reaction mixture to reflux (approximately 110-115°C).[10]
-
-
Addition of the Alkyl Halide:
-
In the dropping funnel, prepare a solution of this compound (e.g., 43.6 g, 0.224 mol, 1.0 eq) in a small amount of toluene (e.g., 25 mL).
-
Once the flask contents are at a steady reflux, add the alkyl halide solution dropwise over a period of approximately 2 hours.[1] Maintain a steady reflux temperature during the addition.
-
-
Reaction Drive and Monitoring:
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 16 to 20 hours.[1][3]
-
Monitor the reaction's progress periodically using TLC (e.g., with a hexane/ethyl acetate solvent system). The reaction is complete when the starting 2,5-dimethylphenol spot has been consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Add water (e.g., 100 mL) to the flask and stir for 15-20 minutes to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel. Separate the organic (top) layer.
-
Extract the aqueous layer with a fresh portion of toluene or another suitable solvent like hexane (e.g., 2 x 50 mL) to recover any dissolved product.[1]
-
Combine all organic layers and wash them with water (e.g., 1 x 100 mL) and then with a saturated brine solution to aid in the removal of water.
-
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
-
Purification:
-
The resulting crude oil is the target product, Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. For many applications, the crude product may be of sufficient purity.
-
For higher purity, the product can be purified by vacuum distillation.[1]
-
Characterization and Data Analysis
To confirm the successful synthesis and purity of the final product, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the 2,5-dimethylphenyl group, the two methyl groups on the ring, the singlet for the gem-dimethyl group on the pentanoate chain, the methylene protons of the chain, and the singlet for the methyl ester protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the presence of all unique carbon atoms, including the carbonyl carbon of the ester, the quaternary carbon of the gem-dimethyl group, and the distinct aromatic and aliphatic carbons.
-
IR (Infrared) Spectroscopy: Key signals to look for include a strong C=O stretch for the ester group (around 1730 cm⁻¹), C-O stretching for the ether linkage, and aromatic C-H and C=C bands.
-
MS (Mass Spectrometry): Will show the molecular ion peak corresponding to the product's molecular weight (264.36 g/mol ), confirming the correct mass.[2]
Safety and Troubleshooting
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps of this procedure must be performed in a well-ventilated chemical fume hood. Toluene is a volatile and flammable solvent.
-
Reagent Handling: 2,5-dimethylphenol is corrosive and toxic. Avoid skin and eye contact. Handle bases like potassium carbonate with care.
-
Heating: Use a heating mantle with a sand bath for even and safe heating. Do not heat a closed system.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete deprotonation of phenol; wet reagents/solvents. | Use anhydrous solvents and reagents. Ensure the base is fresh and potent. Consider using a stronger base like NaOH. |
| Incomplete Reaction | Insufficient reaction time or temperature. | Extend the reflux time. Ensure the temperature is maintained at reflux. Check the efficacy of the PTC. |
| Side Product Formation | E2 elimination if using a hindered or secondary halide. | Not an issue with the prescribed primary halide, but a key consideration in Williamson synthesis design.[5] |
| Difficult Work-up | Emulsion formation during extraction. | Add a saturated brine solution to the aqueous layer to help break the emulsion. |
References
-
Nunna, R., Jayanna, N.D., & Ramachandran, D. (n.d.). An Improved New Path to Synthesize Gemfibrozil. Asian Journal of Chemistry. [Link]
-
LookChem. (n.d.). Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. Retrieved from [Link]
- Kearney, P. A. (1987). U.S. Patent No. 4,665,226.
-
Wikipedia. (n.d.). Gemfibrozil. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate. National Center for Biotechnology Information. [Link]
- Vecchietti, V., & Moinari, E. (1997). U.S. Patent No. 5,654,476.
- Sircar, J. C. (1990). Canadian Patent No. CA1267155A.
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (1998). Gemfibrozil. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. [Link]
-
ChemBK. (n.d.). 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid. Retrieved from [Link]
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- 2. CAS No.149105-25-9,Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate Suppliers [lookchem.com]
- 3. US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid - Google Patents [patents.google.com]
- 4. Gemfibrozil - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid - Google Patents [patents.google.com]
- 10. US5654476A - Process for the preparation of gemfibrozil - Google Patents [patents.google.com]
- 11. 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | C19H30O3 | CID 15688749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 5-chloro-2,2-dimethylpentanoate as a Strategic Alkylating Agent in Pharmaceutical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Building Block
Methyl 5-chloro-2,2-dimethylpentanoate is a valuable bifunctional organic compound featuring both a methyl ester and a primary alkyl chloride.[1] This unique structure allows for its strategic use as an alkylating agent in multi-step organic synthesis. The presence of a sterically hindered quaternary carbon center adjacent to the ester group provides metabolic stability in resulting target molecules, a desirable trait in medicinal chemistry. Its primary utility lies in its ability to introduce a (4,4-dimethyl-4-methoxycarbonyl)butyl chain onto nucleophilic substrates.
This guide provides an in-depth analysis of its application, focusing on its role as a key intermediate in the synthesis of Gemfibrozil, a well-known lipid-regulating agent.[2][3] We will explore the mechanistic rationale behind its use, provide detailed, field-tested protocols for its synthesis and subsequent alkylation reactions, and offer insights into process optimization.
Physicochemical Properties & Safety Data
Proper handling and storage are paramount for ensuring reagent integrity and laboratory safety. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 73441-42-6 | [1][4] |
| Molecular Formula | C₈H₁₅ClO₂ | [1][4] |
| Molecular Weight | 178.66 g/mol | [1][4] |
| Appearance | Light Yellow Transparent Oily Liquid | [3] |
| Storage | Sealed in a dry environment, store at 2-8°C | [4] |
Safety Profile: This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
Handling Precautions:
-
Always handle in a well-ventilated fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]
-
Avoid breathing vapors or mist.[5]
-
Keep away from sources of ignition.[7]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.[6]
Core Application: O-Alkylation in the Synthesis of Gemfibrozil
A primary and well-documented application of this compound is the O-alkylation of 2,5-dimethylphenol. This reaction forms the core structure of Gemfibrozil, demonstrating the reagent's efficacy in constructing complex pharmaceutical molecules.[2]
Mechanistic Rationale & Strategic Considerations
The core of this application is a classic Williamson ether synthesis, an S(_N)2 reaction.
-
Nucleophile Activation: The reaction is initiated by converting the weakly nucleophilic 2,5-dimethylphenol into its corresponding alkali metal salt (phenoxide) using a strong base like sodium hydroxide. This deprotonation significantly enhances the nucleophilicity of the oxygen atom, making it capable of attacking the electrophilic carbon of the alkyl chloride.
-
Electrophile Characteristics: this compound serves as the electrophile. The target for nucleophilic attack is the primary carbon atom bonded to the chlorine. Primary alkyl halides are ideal substrates for S(_N)2 reactions as they offer minimal steric hindrance.
-
Solvent System: The choice of solvent is critical for reaction success. A mixed-solvent system, typically comprising a non-polar solvent like toluene and a polar aprotic solvent like dimethyl sulfoxide (DMSO), is employed.[2]
-
Toluene acts as the primary solvent and facilitates the azeotropic removal of water during the formation of the sodium phenoxide.[2]
-
DMSO is a polar aprotic solvent that solvates the cation (Na⁺) but not the phenoxide anion. This leaves the phenoxide "naked" and highly reactive, accelerating the rate of the S(_N)2 reaction.[2]
-
The overall workflow for this key synthetic application is depicted below.
Detailed Experimental Protocols
The following protocols are adapted from established industrial processes and provide a robust framework for laboratory synthesis.[2]
Protocol 1: Synthesis of this compound
This procedure details the C-alkylation of a methyl isobutyrate enolate with 1-bromo-3-chloropropane. The use of 1-bromo-3-chloropropane is strategic, as the higher reactivity of the C-Br bond allows for selective alkylation, leaving the C-Cl bond intact for the subsequent reaction.
Materials & Reagents:
| Reagent | M.W. | Quantity | Moles | Rationale |
| Diisopropylamine | 101.19 | 96.6 g | 0.955 | Amine for LDA formation |
| Lithium Metal | 6.94 | 6.31 g | 0.91 | Base precursor |
| Styrene | 104.15 | 48.8 g | 0.468 | Electron acceptor for Li dispersion |
| Anhydrous Tetrahydrofuran (THF) | - | 182 mL | - | Polar aprotic solvent |
| Methyl 2-methylpropanoate | 102.13 | - | - | Enolate precursor |
| 1-Bromo-3-chloropropane | 157.44 | 42.5 kg | 270 | Dihalopropane alkylating agent |
| Quantities from scaled-up example in source literature provide ratio context. |
Procedure:
-
LDA Formation: Under an inert argon atmosphere, add lithium metal shot to a dry reaction vessel. Add anhydrous THF and diisopropylamine. Heat the mixture to 35°C.
-
Slowly add styrene while maintaining the temperature between 35°C and 42°C. The formation of lithium diisopropylamide (LDA) is an exothermic process.
-
Enolate Formation: Cool the freshly prepared LDA solution to between 5°C and 15°C. Slowly add methyl 2-methylpropanoate to form the corresponding lithium enolate. This step is critical as the strong, non-nucleophilic base quantitatively deprotonates the α-carbon.
-
C-Alkylation: While maintaining the temperature between 5°C and 15°C, slowly add 1-bromo-3-chloropropane. The enolate will selectively attack the more electrophilic carbon attached to the bromine.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 12-14 hours to ensure the reaction goes to completion.
-
Workup & Purification: Quench the reaction by carefully adding water. Partition the mixture between water and a non-polar solvent like hexane. Separate the organic phase, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
The crude product, this compound, can be purified by vacuum distillation to yield a clear, oily liquid.[2]
Protocol 2: O-Alkylation of 2,5-Dimethylphenol
This protocol demonstrates the use of this compound as an alkylating agent.
Materials & Reagents:
| Reagent | M.W. | Rationale |
| 2,5-Dimethylphenol | 122.16 | Nucleophile precursor |
| Sodium Hydroxide (NaOH) | 40.00 | Strong base for phenoxide formation |
| Toluene | - | Non-polar solvent, azeotropic agent |
| Dimethyl Sulfoxide (DMSO) | - | Polar aprotic solvent to enhance reactivity |
| This compound | 178.66 | Alkylating agent |
Procedure:
-
Phenoxide Formation: To a flask equipped with a Dean-Stark apparatus, add 2,5-dimethylphenol, toluene, and DMSO (a typical ratio is 7.5:1 v/v toluene:DMSO).[2]
-
Add a stoichiometric amount of sodium hydroxide. Heat the mixture to reflux. Water generated during the acid-base reaction will be removed azeotropically and collected in the Dean-Stark trap. Continue reflux until no more water is collected, indicating complete formation of the sodium 2,5-dimethylphenoxide.
-
Alkylation Reaction: Cool the reaction mixture slightly. Add the this compound (from Protocol 1) to the phenoxide solution.
-
Heat the mixture under reflux for 7 to 20 hours. Reaction progress can be monitored by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and separate the organic layer.
-
Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product (the methyl ester of Gemfibrozil). This can be further purified by chromatography or used directly in the final saponification step to yield Gemfibrozil.[2]
Troubleshooting & Optimization
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Yield in Protocol 1 | Incomplete formation of LDA due to moisture. | Ensure all glassware is oven-dried and reagents (especially THF) are anhydrous. |
| Side reactions (e.g., elimination). | Maintain low temperatures (-10°C to 0°C) during enolate formation and alkylation. | |
| Low Yield in Protocol 2 | Incomplete formation of the phenoxide. | Ensure azeotropic removal of water is complete before adding the alkylating agent. |
| Competing elimination (E2) reaction. | While less likely with a primary halide, ensure the base is fully consumed in the phenoxide formation step. The phenoxide is a weaker base than NaOH or LDA. | |
| Recovery of Starting Material | Insufficient reaction time or temperature. | Increase reflux time and monitor reaction progress by TLC/GC. Ensure the Toluene/DMSO ratio is optimal (between 5:1 and 10:1).[2] |
Conclusion
This compound is a highly effective and strategic alkylating agent, particularly for the synthesis of molecules requiring a neopentyl-like ester moiety. Its synthesis from readily available starting materials and its clean, high-yielding performance in S(_N)2 reactions make it an important tool for medicinal chemists and process development scientists. The protocols and rationale provided herein offer a comprehensive guide for its successful implementation in the laboratory.
References
-
Organic Syntheses Procedure, Ketone, cyclopropyl methyl. Available at: [Link]
-
NCERT, Organic chemistry – sOme Basic PrinciPles and Techniques. Available at: [Link]
- Hoekstra, M. S. (1987). U.S. Patent No. 4,665,226. Washington, DC: U.S. Patent and Trademark Office. Title: Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
-
PubChem, National Center for Biotechnology Information. This compound (CID 13913709). Available at: [Link]
-
Unacademy, Haloalkanes and Haloarenes. Available at: [Link]
-
Journal of the Korean Chemical Society, Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Available at: [Link]
-
Pharmaffiliates, Methyl 5-chloro-2-methylpentanoate (CAS No: 189046-69-3). Available at: [Link]
-
Bolise Co., Ltd., Methyl 5-chloro-2,2-dimethylvalerate. Available at: [Link]
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- 3. Methyl 5-chloro-2,2-dimethylvalerate Manufacturer, Methyl 5-chloro-2,2-dimethylvalerate Suppliers,Methyl 5-chloro-2,2-dimethylvalerate price,for sale, Purchase Methyl 5-chloro-2,2-dimethylvalerate on 6C | Bolise Co., Ltd. [pharmaceutiucal-materials.com]
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Application Notes and Protocols for Grignard Reactions Involving Methyl 5-chloro-2,2-dimethylpentanoate
Introduction: Navigating the Challenges of Bifunctional Grignard Reagents
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in carbon-carbon bond formation.[1] Discovered by Victor Grignard in the early 20th century, this organometallic reaction typically involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl group.[2] While the reaction with esters to produce tertiary alcohols is well-established, the substrate "Methyl 5-chloro-2,2-dimethylpentanoate" introduces a significant challenge. This molecule possesses both a reactive alkyl chloride, suitable for Grignard reagent formation, and an electrophilic ester within the same structure.
Attempting a standard Grignard preparation with this substrate would likely lead to a cascade of undesirable side reactions. Once a molecule of the Grignard reagent is formed, it can readily react with the ester of an unreacted starting material molecule, leading to oligomerization or polymerization. An intramolecular reaction, though potentially less favored due to the formation of a six-membered ring, could also occur.
This application note provides two robust protocols for successfully conducting Grignard-type reactions with "this compound" by circumventing these challenges. We will explore a low-temperature approach utilizing highly reactive Rieke® Magnesium and an in situ Barbier-type reaction. A brief discussion of a more complex protection/deprotection strategy will also be provided for contexts where the other methods may not be suitable.
Understanding the Core Problem: Intramolecular vs. Intermolecular Reactivity
The primary obstacle in utilizing "this compound" in a conventional Grignard synthesis is the inherent incompatibility of the nucleophilic Grignard center and the electrophilic ester within the same molecular population. Once the Grignard reagent, CH3O(CO)C(CH3)2(CH2)3MgCl, is formed, it will rapidly seek an electrophile. In the absence of a more reactive, externally added electrophile, it will react with the most accessible one: the ester of another molecule of "this compound".
This guide presents two primary strategies to manage this reactivity:
-
Kinetic Control at Low Temperatures: By forming the Grignard reagent at a significantly reduced temperature, its reactivity is tempered. This allows for the subsequent introduction of a more reactive external electrophile, favoring the desired intermolecular reaction over the undesired self-reaction.[3][4]
-
In Situ Generation (Barbier Reaction): This method avoids the pre-formation of the Grignard reagent altogether. The alkyl halide, magnesium, and the target electrophile are all present in the reaction mixture. The organomagnesium species is generated in situ and ideally reacts immediately with the co-present electrophile.[5]
A third, more classical but often less efficient approach involves a protection-deprotection sequence. This would entail reducing the ester to an alcohol, protecting the alcohol, forming the Grignard reagent, reacting it with the desired electrophile, deprotecting the alcohol, and re-oxidizing it to the ester.[6] Due to the number of steps, this is generally considered a less practical "land war" in synthesis.[6]
Protocol 1: Low-Temperature Grignard Formation with Rieke® Magnesium
This protocol leverages the high reactivity of Rieke® Magnesium, which allows for the formation of Grignard reagents at temperatures low enough to prevent premature reaction with the ester.[7] This method is ideal for when a discrete Grignard solution is desired for titration or for addition to various electrophiles.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Ensure anhydrous conditions. |
| Rieke® Magnesium (suspension in THF) | - | Rieke Metals, LLC | Highly reactive and pyrophoric. Handle under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Pass through an activated alumina column before use. |
| External Electrophile (e.g., Benzaldehyde) | Reagent Grade | Commercially Available | Freshly distilled. |
| 1 M HCl (aqueous) | - | - | For quenching. |
| Saturated NH4Cl (aqueous) | - | - | For work-up. |
| Anhydrous Magnesium Sulfate | - | - | For drying. |
| Inert Gas (Argon or Nitrogen) | High Purity | - | For maintaining anhydrous and inert conditions. |
Experimental Workflow
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 5. Barbier reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Highly Reactive Metals and Organometallic Reagents | Rieke Metals [riekemetals.com]
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 5-chloro-2,2-dimethylpentanoate
Introduction: Navigating the Challenges of C(sp³)-Cl Bond Activation in Suzuki Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions.[1] Historically, this Nobel Prize-winning methodology has been most proficient with aryl and vinyl halides.[2] However, the expanding needs of pharmaceutical and materials science have driven a pressing demand for methods that can effectively couple alkyl electrophiles, particularly those bearing C(sp³)-hybridized carbons.[3]
This guide focuses on a challenging substrate: Methyl 5-chloro-2,2-dimethylpentanoate . This molecule presents a trifecta of hurdles for the synthetic chemist:
-
Inert C(sp³)-Cl Bond: The carbon-chlorine bond in alkyl chlorides is significantly stronger and less polarizable than its bromide and iodide counterparts, making oxidative addition to a low-valent metal center—the rate-determining step in many cross-coupling reactions—energetically demanding.[3][4]
-
Secondary Alkyl Halide: The chloro group is situated on a secondary carbon, which is more sterically encumbered than a primary position, further impeding the approach of the catalyst.
-
Potential for β-Hydride Elimination: The presence of hydrogen atoms on the carbon atom beta to the chlorine introduces the risk of a competing β-hydride elimination pathway after oxidative addition, leading to the formation of undesired alkene byproducts.[5]
The gem-dimethyl group at the 2-position of the pentanoate chain, while not directly adjacent to the reactive center, contributes to the overall steric bulk of the molecule and may influence catalyst accessibility. Overcoming these obstacles requires a carefully selected catalyst system capable of facile oxidative addition to the C-Cl bond while suppressing unwanted side reactions. This application note provides a detailed protocol and the underlying scientific rationale for achieving the successful Suzuki coupling of this compound with various arylboronic acids.
The Catalytic Heart of the Matter: Choosing the Right System
Standard palladium catalysts, such as those employing triphenylphosphine, are often ineffective for the activation of alkyl chlorides.[6] Success in this domain hinges on the use of highly active catalyst systems, typically centered around either nickel or palladium, coordinated to bulky, electron-rich ligands.[3][7]
-
Nickel Catalysts: Nickel complexes have emerged as powerful tools for C(sp³)-C(sp³) and C(sp³)-C(sp²) couplings.[3][8] They often operate via different mechanistic pathways than palladium, sometimes involving radical intermediates, which can be advantageous for unactivated alkyl halides.[9] Commercially available nickel precatalysts, such as NiCl₂(PCy₃)₂, offer an air-stable and reliable option.[8]
-
Palladium Catalysts with Bulky Phosphine Ligands: For palladium-based systems, the key is the ligand. Bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos) or trialkylphosphines (e.g., tricyclohexylphosphine, PCy₃) are essential.[2][7] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is crucial for the oxidative addition of the inert C-Cl bond.[6] The steric bulk also helps to stabilize the resulting alkylpalladium(II) intermediate and can influence the rate of reductive elimination.
For this protocol, we will focus on a palladium-based system utilizing a bulky and electron-rich phosphine ligand due to its well-documented success in similar challenging couplings and its broad commercial availability.
Visualizing the Path: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling provides a framework for understanding the critical steps and the role of each component in the reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol is designed as a starting point for the coupling of this compound with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | N/A | Custom Synthesis | The limiting reagent. |
| Phenylboronic acid | 98-80-6 | Major suppliers | A representative arylboronic acid. |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | Major suppliers | Precatalyst. |
| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | Major suppliers | Bulky, electron-rich ligand. Air-sensitive. |
| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | Major suppliers | Base. Should be finely powdered and dried before use. |
| Toluene | 108-88-3 | Major suppliers | Anhydrous solvent. |
| 1,4-Dioxane | 123-91-1 | Major suppliers | Anhydrous solvent (alternative). |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[10][11]
-
Handling Reagents:
-
Palladium(II) Acetate: May cause an allergic skin reaction and serious eye damage. Avoid breathing dust.[12][13]
-
Tricyclohexylphosphine (PCy₃): Causes skin and serious eye irritation. May cause respiratory irritation. It is air-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[14]
-
Phenylboronic Acid: Harmful if swallowed. Causes skin and eye irritation.[15][16]
-
Potassium Phosphate, tribasic (K₃PO₄): Causes serious eye damage and may cause respiratory irritation.[17][18]
-
Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Handle in a well-ventilated fume hood.
-
-
Reaction Setup: The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the catalyst and ligand.
Step-by-Step Protocol
Caption: A typical experimental workflow for the Suzuki coupling reaction.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.5 mmol, 1.5 equiv), potassium phosphate (2.0 mmol, 2.0 equiv, finely powdered and dried), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine (0.048 mmol, 4.8 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Solvent and Substrate: Through the septum, add anhydrous toluene (5 mL) via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation. Following this, add this compound (1.0 mmol, 1.0 equiv) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with diethyl ether (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Reaction Parameter Summary
| Parameter | Recommended Condition | Rationale |
| Catalyst Loading | 1-3 mol% Pd(OAc)₂ | Sufficient for most reactions; higher loading may be needed for very unreactive substrates. |
| Ligand | PCy₃ (or other bulky phosphine like SPhos) | Promotes oxidative addition of the C-Cl bond.[2][7] |
| Pd:Ligand Ratio | 1:2 to 1:2.4 | Ensures formation of the active catalytic species and prevents catalyst decomposition. |
| Base | K₃PO₄ | A strong, non-nucleophilic base effective in promoting transmetalation.[17] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Aprotic, non-coordinating solvents that perform well at elevated temperatures. |
| Temperature | 80-110 °C | Necessary to overcome the activation energy for C-Cl bond cleavage. |
| Concentration | 0.1 - 0.5 M | A typical concentration range for cross-coupling reactions. |
Expected Scope and Troubleshooting
The described protocol is expected to be applicable to a range of arylboronic acids.
| Arylboronic Acid Substituent | Expected Reactivity | Notes |
| Electron-donating (e.g., -OMe) | Good to Excellent | Generally couple efficiently. |
| Electron-neutral (e.g., -Ph) | Excellent | Often used as a benchmark for reactivity. |
| Electron-withdrawing (e.g., -CF₃) | Good | May require slightly longer reaction times or slightly higher temperatures. |
| Sterically hindered (e.g., ortho-substituted) | Moderate to Good | Steric hindrance on the boronic acid can slow down the transmetalation step. Increased catalyst loading or a more active ligand (e.g., SPhos) may be beneficial.[7] |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient temperature; poor quality reagents. | Ensure all reagents are pure and dry. Use fresh, anhydrous solvent. Confirm the inert atmosphere is maintained. Increase the reaction temperature in 10 °C increments. Screen alternative bulky phosphine ligands or consider a nickel-based catalyst system.[3] |
| Dehalogenation of the Alkyl Chloride | Presence of a hydrogen source leading to hydrodehalogenation. | This side reaction can occur after oxidative addition.[19] Ensure the base is thoroughly dried and the solvent is anhydrous. |
| Homocoupling of Boronic Acid | Presence of oxidants or Pd(II) species without alkyl/aryl ligands.[19] | Ensure a rigorously inert atmosphere to prevent oxygen from degrading the catalyst. A slightly higher ligand-to-palladium ratio may help stabilize the Pd(0) state. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound, while challenging, is an achievable transformation that opens doors to novel molecular architectures relevant to drug discovery and materials science. Success relies on a departure from traditional Suzuki conditions and the adoption of modern catalyst systems featuring bulky, electron-rich phosphine ligands. By understanding the mechanistic hurdles and carefully controlling the reaction parameters as outlined in this guide, researchers can effectively utilize this unactivated secondary alkyl chloride as a valuable building block in their synthetic endeavors.
References
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. scispace.com [scispace.com]
- 8. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. aksci.com [aksci.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. lobachemie.com [lobachemie.com]
- 19. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Analytical Characterization of Methyl 5-chloro-2,2-dimethylpentanoate
Troubleshooting & Optimization
Technical Support Center: Purification of Crude "Methyl 5-chloro-2,2-dimethylpentanoate"
Welcome to the comprehensive technical support guide for the purification of crude "Methyl 5-chloro-2,2-dimethylpentanoate". This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the successful isolation of a high-purity product.
I. Understanding the Chemistry: Synthesis and Potential Impurities
"this compound" is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the lipid-lowering agent, gemfibrozil.[1][2][3] Its synthesis typically involves the alkylation of a methyl isobutyrate enolate with a dihaloalkane, such as 1-bromo-3-chloropropane.[4] While the reaction is robust, the crude product is often contaminated with a variety of impurities that can complicate downstream applications. A thorough understanding of the potential impurities is the first step toward devising an effective purification strategy.
Common Impurities:
-
Unreacted Starting Materials:
-
Methyl isobutyrate
-
1-bromo-3-chloropropane
-
-
Side-Reaction Byproducts:
-
High-Boiling Dimer: Heptanedioic acid, 2,2,6,6-tetramethyl-, dimethyl ester. This impurity arises from the reaction of two molecules of the methyl isobutyrate enolate with one molecule of 1-bromo-3-chloropropane.
-
Elimination Product: Methyl 2,2-dimethyl-4-pentenoate. This can form via elimination reactions of the haloalkane starting material or the product.
-
-
Hydrolysis Product:
-
5-chloro-2,2-dimethylpentanoic acid. This acidic impurity can form if water is present during the reaction or workup.[5]
-
-
Solvent and Reagent Residues:
-
Tetrahydrofuran (THF), Diisopropylamine, etc.
-
A visual representation of the primary reaction and a key side reaction is provided below:
Caption: Synthetic pathways for the desired product and a major high-boiling impurity.
II. Troubleshooting Guide: A Problem-Solution Approach
This section is structured to address specific issues you may encounter during the purification process.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Product has a yellow or brownish tint. | Residual colored impurities or degradation products from the reaction. | 1. Charcoal Treatment: Before distillation, stir the crude product with activated charcoal (1-2% w/w) for 30-60 minutes, then filter through Celite®. 2. Chromatography: If discoloration persists after distillation, column chromatography on silica gel may be necessary. |
| Distillate is cloudy or hazy. | 1. Water Contamination: Incomplete drying of the crude product before distillation. 2. "Puking" or "Bumping": The distillation is proceeding too rapidly, causing non-volatile materials to be carried over with the vapor.[6][7] | 1. Drying: Ensure the organic phase is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation. 2. Controlled Heating: Reduce the heating rate to ensure a slow and steady distillation. Use a stirring bar or boiling chips to promote smooth boiling.[7] |
| GC analysis shows a significant peak for a high-boiling impurity. | Presence of the heptanedioic acid, 2,2,6,6-tetramethyl-, dimethyl ester dimer. | Fractional Distillation: Employ a fractional distillation column (e.g., Vigreux or packed column) to achieve better separation between the product and the higher-boiling impurity. Collect fractions and analyze by GC to isolate the pure product. |
| Product contains acidic impurities (confirmed by pH paper or extraction with base). | Incomplete removal of 5-chloro-2,2-dimethylpentanoic acid during the workup. | Aqueous Base Wash: Perform a liquid-liquid extraction of the crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the acidic impurity into its water-soluble salt, which will partition into the aqueous layer.[8][9] |
| Low yield after distillation. | 1. Incomplete Reaction: Sub-optimal reaction conditions. 2. Product Loss During Workup: Emulsion formation during extractions or loss during transfers. 3. Distillation Issues: Distilling at too high a temperature, leading to decomposition, or leaving a significant amount of product in the distillation pot. | 1. Reaction Optimization: Review and optimize the reaction conditions (temperature, reaction time, stoichiometry). 2. Workup Technique: To break emulsions, add brine (saturated NaCl solution). Ensure careful separation of layers. 3. Distillation Technique: Use a smaller distillation flask if possible to minimize the holdup volume. Distill under reduced pressure to lower the boiling point and prevent decomposition. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for removing unreacted starting materials?
A1: Fractional distillation is the most effective method for removing both methyl isobutyrate (lower boiling point) and 1-bromo-3-chloropropane (higher boiling point) from the desired product. Due to the differences in their boiling points, a well-controlled fractional distillation will allow for their separation.
Q2: At what temperature and pressure should I distill "this compound"?
A2: The boiling point of "this compound" is approximately 56-62°C at 4 torr (0.52 kPa).[10] It is recommended to perform the distillation under reduced pressure to avoid potential decomposition at higher temperatures. The exact temperature will depend on the vacuum achieved.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended:
-
Gas Chromatography (GC): This is the primary method to assess purity and quantify any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product and can reveal the presence of impurities.
-
Infrared (IR) Spectroscopy: This can confirm the presence of the ester functional group (C=O stretch) and the C-Cl bond.
Q4: My crude product is a dark color. Will distillation be enough to purify it?
A4: While distillation will remove many impurities, highly colored, non-volatile impurities may remain in the distillation pot or even co-distill to a small extent. For a colorless product, a pre-distillation treatment with activated charcoal is often effective. If the color persists, column chromatography may be necessary.
IV. Detailed Experimental Protocols
Protocol 1: Extractive Workup for Removal of Acidic Impurities
This protocol describes the removal of the hydrolysis byproduct, 5-chloro-2,2-dimethylpentanoic acid, from the crude reaction mixture.
Materials:
-
Crude "this compound"
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in approximately 3-5 volumes of diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The top layer is the organic phase containing the desired product, and the bottom layer is the aqueous phase containing the salt of the acidic impurity.
-
Drain the lower aqueous layer.
-
Repeat the wash with saturated aqueous NaHCO₃ solution (steps 3-6) one more time.
-
Wash the organic layer with an equal volume of brine to remove any residual water-soluble components.
-
Drain the brine layer.
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄ for at least 15-20 minutes.
-
Filter the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude, acid-free product ready for distillation.
Caption: Workflow for the extractive removal of acidic impurities.
Protocol 2: Fractional Distillation under Reduced Pressure
This protocol is for the final purification of "this compound" to remove both lower and higher boiling impurities.
Materials:
-
Crude, acid-free "this compound"
-
Fractional distillation apparatus (including a distillation flask, Vigreux or packed column, condenser, receiving flask, and vacuum adapter)
-
Heating mantle with a stirrer
-
Vacuum pump or water aspirator with a trap
-
Manometer (optional, but recommended)
-
Stirring bar or boiling chips
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and free of cracks. Lightly grease all joints to ensure a good seal.
-
Place the crude product and a stirring bar or boiling chips into the distillation flask. Do not fill the flask more than two-thirds full.
-
Connect the vacuum source to the vacuum adapter with a cold trap in between.
-
Begin stirring and slowly apply the vacuum.
-
Once a stable vacuum is achieved (ideally around 4 torr), begin to gently heat the distillation flask.
-
Observe the distillation. The first fraction to distill will likely be any remaining low-boiling solvents or impurities.
-
As the temperature stabilizes at the boiling point of the product (approx. 56-62°C at 4 torr), change the receiving flask to collect the pure product.
-
Continue to collect the fraction that distills at a constant temperature.
-
If a higher-boiling impurity is present, the temperature will begin to rise after the main product has distilled. At this point, stop the distillation.
-
Allow the apparatus to cool completely before releasing the vacuum.
Caption: Step-by-step workflow for fractional distillation under reduced pressure.
V. Purity Assessment: Reference Spectroscopic Data
For confirmation of product identity and purity, the following are representative spectroscopic data.
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.68 (s, 3H, -OCH₃)
-
δ 3.55 (t, J = 6.8 Hz, 2H, -CH₂Cl)
-
δ 1.80-1.70 (m, 2H, -CH₂CH₂Cl)
-
δ 1.65-1.55 (m, 2H, -C(CH₃)₂CH₂-)
-
δ 1.21 (s, 6H, -C(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz):
-
δ 177.5 (C=O)
-
δ 51.8 (-OCH₃)
-
δ 44.9 (-CH₂Cl)
-
δ 41.6 (-C(CH₃)₂)
-
δ 35.8 (-C(CH₃)₂CH₂-)
-
δ 26.8 (-CH₂CH₂Cl)
-
δ 25.0 (-C(CH₃)₂)
IR (neat, cm⁻¹):
-
2955 (C-H stretch)
-
1735 (C=O ester stretch)
-
1465, 1385 (C-H bend)
-
1250, 1140 (C-O stretch)
-
730 (C-Cl stretch)
VI. References
-
U.S. Patent 5,654,476. Process for the preparation of gemfibrozil.
-
Asian Journal of Chemistry. An Improved New Path to Synthesize Gemfibrozil.
-
New Drug Approvals. Gemfibrozil.
-
PubChem. 5-Chloro-2,2-dimethylpentanoic acid.
-
U.S. Patent 4,665,226. Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
-
ScienceReady. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube.
-
PubChem. This compound.
-
Still It. (2018, October 18). Hazy & Cloudy Distillate From The Still? Could Be A Puke / Boil Over! [Video]. YouTube.
-
Clawhammer Supply. (2014, September 4). Why is Distillate Cloudy?
-
ResearchGate. (2023, October 17). Which are the coloured products in esterification reaction?
-
Flinn Scientific. Synthesis, Isolation and Purification of an Ester.
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation.
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation.
-
MDPI. (2023, August 25). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology.
-
IChemE. Troubleshooting Distillation Controls – course outline.
-
AIChE. Distillation Troubleshooting - Center for Chemical Process Safety.
-
HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters.
-
Coach Benner. Synthesis, Isolation, and Purification of an Ester.
-
Wikipedia. Acid–base extraction.
-
Agilent. Application Compendium Solutions for Preparative HPLC.
-
MZ-Analysentechnik. General tips for preparative HPLC Technical Note.
-
RSSL. Preparative Chromatography: A Holistic Approach.
-
Taros Chemicals. HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY.
-
Sigma-Aldrich. Troubleshooting Purification Methods.
-
PMC. Challenges and solutions for the downstream purification of therapeutic proteins.
-
ResearchGate. (2016, April 15). How to purify esterefication product?
-
Patsnap Eureka. (2025, July 15). How to Overcome Hurdles in Alkyl Research Applications?
-
Canadian Patent CA1267155A. Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid.
Sources
- 1. CN103694094A - 5-chloro-2-pentanone preparation method - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. This compound | C8H15ClO2 | CID 13913709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid - Google Patents [patents.google.com]
- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. clawhammersupply.com [clawhammersupply.com]
- 8. youtube.com [youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid - Google Patents [patents.google.com]
Optimizing reaction conditions for gemfibrozil synthesis using "Methyl 5-chloro-2,2-dimethylpentanoate"
Welcome to the technical support center for the synthesis of Gemfibrozil, focusing on the route utilizing Methyl 5-chloro-2,2-dimethylpentanoate. This guide is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering a framework for robust process optimization and troubleshooting.
I. Foundational Principles & Reaction Scheme
The synthesis of Gemfibrozil via this route is fundamentally a Williamson ether synthesis, followed by ester hydrolysis. The key steps involve the formation of a phenoxide from 2,5-dimethylphenol, which then acts as a nucleophile to displace the chloride from this compound. The resulting ester intermediate is then saponified to yield the final active pharmaceutical ingredient (API), Gemfibrozil.
Overall Reaction Scheme:
Caption: Gemfibrozil synthesis workflow.
II. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, providing insights into the critical parameters and rationale behind the procedural steps.
Q1: What is the role of the phase transfer catalyst (PTC) in the etherification step?
A1: The etherification reaction involves two immiscible phases: an organic phase (containing the alkyl halide and solvent, if any) and a solid or aqueous basic phase (containing the phenoxide salt). A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is crucial for facilitating the reaction between these phases.[1][2] The lipophilic cation of the PTC pairs with the phenoxide anion, transporting it into the organic phase where it can react with the this compound. This dramatically increases the reaction rate and allows for milder reaction conditions (e.g., lower temperatures) than would otherwise be possible.
Q2: Why is potassium carbonate (K₂CO₃) often preferred as the base?
A2: Potassium carbonate is a moderately strong base that is effective at deprotonating the phenol to form the reactive potassium phenoxide. Its advantages include being relatively inexpensive, easy to handle (as a solid), and having low solubility in many organic solvents. This low solubility can be beneficial as it minimizes side reactions in the organic phase. Stronger bases like sodium hydroxide could be used, but they increase the risk of hydrolyzing the ester group on the starting material, especially at elevated temperatures.
Q3: What are the typical solvents used, and can the reaction be run neat?
A3: While mixed solvent systems like toluene/DMSO have been reported to drive the reaction, they can complicate downstream processing.[1] An attractive and industrially efficient approach is to run the reaction in the absence of a solvent ("neat"), using an excess of the 2,5-dimethylphenol as a liquid medium.[1][2] This method simplifies the process by eliminating the need for solvent recovery and reduces the overall process mass intensity. If a solvent is required, a high-boiling, non-polar solvent like toluene is a common choice.
Q4: What are the critical parameters for the final hydrolysis step?
A4: The saponification of the Gemfibrozil methyl ester is a critical final step. Key parameters include:
-
Base Concentration: A sufficient molar excess of a strong base (e.g., sodium hydroxide) is required to drive the hydrolysis to completion.
-
Solvent System: A mixture of methanol and water is commonly used. Methanol helps to solubilize the ester, while water is necessary for the hydrolysis reaction.
-
Temperature: The reaction is typically heated to reflux to ensure a reasonable reaction rate.[1][3]
-
Reaction Monitoring: It is essential to monitor the disappearance of the starting ester by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the reaction endpoint.
Q5: What level of purity and yield can be expected from this process?
A5: With proper optimization, this synthetic route is capable of producing high yields of Gemfibrozil. Reports indicate that the two-step process can achieve an overall yield of around 80%.[3] The purity of the final product after recrystallization should be high, typically >99.5%, meeting pharmacopeial standards.[3][4] Purity is commonly assessed by HPLC and GC to quantify any residual starting materials, intermediates, or byproducts.[4]
III. Troubleshooting Guide
Even with a well-defined protocol, experimental challenges can arise. This guide provides a systematic approach to diagnosing and resolving common issues.
Caption: Troubleshooting Decision Tree.
Q: My etherification reaction has stalled or is giving a very low yield. What should I investigate?
A: A low yield in the first step typically points to one of several factors:
-
Inactive Phenoxide: The base (e.g., K₂CO₃) may be hydrated. Ensure you are using an anhydrous base or drying it before use. The deprotonation of the phenol is the first essential step.
-
Poor Phase Transfer: The phase transfer catalyst (PTC) may be degraded or used in an insufficient amount. Verify the quality of the PTC and consider increasing the loading to 1-5 mol%.
-
Insufficient Temperature: For a neat reaction, temperatures in the range of 100-130°C are often required to achieve a reasonable rate.[1] Ensure your reaction is reaching and maintaining the target temperature.
-
Reactivity of the Halide: While the chloro- starting material is suitable, the corresponding bromo-analogue, Methyl 5-bromo-2,2-dimethylpentanoate, is inherently more reactive and may provide better results if the reaction with the chloride is sluggish.[1]
-
Stoichiometry: Ensure that the 2,5-dimethylphenol and base are in stoichiometric excess relative to the limiting reagent, this compound.
Q: I am observing a significant byproduct in my reaction mixture. What could it be?
A: The most likely byproduct would result from an elimination reaction of this compound, catalyzed by the base, to form an unsaturated ester. This is more likely to occur at higher temperatures. To mitigate this, consider:
-
Lowering the Reaction Temperature: While this may slow the desired etherification, it will disproportionately slow the elimination side reaction. A careful temperature optimization study is recommended.
-
Using a Milder Base: If elimination is a major issue, switching to a less aggressive base might be beneficial.
Q: During the work-up after hydrolysis, I am struggling with product isolation. What are some common pitfalls?
A: After saponification, the product exists as the sodium salt of Gemfibrozil, which is water-soluble. The product is isolated by acidifying the aqueous solution to protonate the carboxylate, causing the free acid (Gemfibrozil) to precipitate.
-
Incorrect pH: Gemfibrozil has a pKa of 4.7.[4] To ensure complete precipitation, the pH of the aqueous solution must be adjusted to be at least 2 pH units below the pKa, i.e., pH < 2.7. Use a strong acid like HCl for this adjustment.
-
Oiling Out: Gemfibrozil has a low melting point (61-63°C).[5] If acidification is performed on a warm solution or if the acidification is too rapid, the product may "oil out" instead of precipitating as a filterable solid. Ensure the solution is well-chilled in an ice bath before and during acidification.
-
Emulsion Formation: During the extraction of the intermediate ester, emulsions can form. To break them, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.
IV. Experimental Protocols & Data
The following protocols are provided as a starting point for optimization. Researchers should adapt them based on their specific equipment and safety protocols.
Protocol 1: Synthesis of Gemfibrozil Methyl Ester
This protocol is based on a solvent-free approach which is efficient and minimizes waste.[1][2]
| Reagent | Molar Eq. | Example Mass/Volume | Notes |
| This compound | 1.0 | 19.27 g | Limiting Reagent |
| 2,5-Dimethylphenol | 1.5 | 22.89 g | Acts as reagent and solvent |
| Anhydrous Potassium Carbonate | 2.0 | 27.64 g | Ensure it is dry |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 1.61 g | Phase Transfer Catalyst |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2,5-dimethylphenol, anhydrous potassium carbonate, and tetrabutylammonium bromide.
-
Begin stirring and heat the mixture to 110-120°C under a nitrogen atmosphere.
-
Slowly add the this compound to the hot mixture over 30-60 minutes.
-
Maintain the reaction temperature at 110-120°C for 3-5 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to 60-70°C.
-
Add toluene (e.g., 100 mL) to dissolve the mixture.
-
Filter the hot mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of hot toluene.
-
The resulting filtrate, containing the Gemfibrozil methyl ester, can be taken directly to the hydrolysis step or concentrated under reduced pressure to yield the crude ester.
Protocol 2: Hydrolysis to Gemfibrozil and Purification
| Reagent | Molar Eq. | Example Mass/Volume | Notes |
| Crude Gemfibrozil Methyl Ester | 1.0 | (From previous step) | Assumed ~0.1 mol |
| Sodium Hydroxide | 2.5 | 10.0 g | |
| Methanol | - | 75 mL | Solvent |
| Water | - | 50 mL | Solvent |
| 6M Hydrochloric Acid | - | As needed | For acidification |
Step-by-Step Methodology:
-
To the crude Gemfibrozil methyl ester solution (or the reconstituted crude solid) in a suitable flask, add methanol, water, and sodium hydroxide.
-
Heat the mixture to reflux (approx. 75-85°C) and maintain for 2-4 hours. Monitor the disappearance of the ester by TLC/HPLC.[3]
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.
-
Add water (e.g., 100 mL) to the residue to dissolve the sodium gemfibrozil salt.
-
Wash the aqueous solution with a non-polar solvent like hexanes or toluene to remove any unreacted 2,5-dimethylphenol and other non-polar impurities.
-
Cool the aqueous layer in an ice bath to 0-5°C.
-
With vigorous stirring, slowly add 6M HCl to adjust the pH to ~2. A white precipitate of Gemfibrozil will form.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
Dry the product under vacuum at a temperature below 40°C.
-
For final purification, the crude Gemfibrozil can be recrystallized from a suitable solvent system, such as a mixture of hexanes and a small amount of ethyl acetate.
References
-
MDPI. (2023, May 5). An Overview of the Applications of Gemfibrozil Nano-Formulation in Hyperlipidemia. Available from: [Link]
-
Nunna, R., et al. (n.d.). An Improved New Path to Synthesize Gemfibrozil. Asian Journal of Chemistry. Available from: [Link]
- Zambeletti, F., & Bertolini, G. (1997). Process for the preparation of gemfibrozil. U.S. Patent No. 5,654,476. Washington, DC: U.S. Patent and Trademark Office.
-
Tahir, H., & Zeltser, R. (2023, February 13). Gemfibrozil. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Gemfibrozil?. Available from: [Link]
-
Patsnap Eureka. (n.d.). Preparation method of gemfibrozil. Available from: [Link]
-
PharmaCompass. (n.d.). Comprehensive Guide To Gemfibrozil: Uses, Mechanism, Side Effects, And More. Available from: [Link]
-
Taheri, A., et al. (2015). Formulation, optimization and characterization of gemfibrozil nanocrystals prepared by wet milling technique. Asian Journal of Pharmaceutics. Available from: [Link]
-
International Agency for Research on Cancer. (1996). Gemfibrozil. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Lyon: IARC. Available from: [Link]
- Zambeletti, F., & Bertolini, G. (1996). A process for the preparation of gemfibrozil. European Patent No. EP0699177A1.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3463, Gemfibrozil. Retrieved from [Link]
-
Saku, K., et al. (1985). Mechanism of action of gemfibrozil on lipoprotein metabolism. Journal of Clinical Investigation, 75(5), 1702–1712. Available from: [Link]
Sources
- 1. US5654476A - Process for the preparation of gemfibrozil - Google Patents [patents.google.com]
- 2. EP0699177A1 - A process for the preparation of gemfibrozil - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Byproducts in Reactions of Methyl 5-chloro-2,2-dimethylpentanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-chloro-2,2-dimethylpentanoate. This guide is designed to provide expert insights and practical troubleshooting advice for identifying and mitigating common byproducts encountered during its use. Our focus is on understanding the underlying chemical principles to empower you to optimize your reaction outcomes.
Introduction
This compound is a valuable intermediate, notably in the synthesis of the lipid-lowering agent gemfibrozil.[1][2] Its bifunctional nature, possessing both a primary alkyl chloride and a sterically hindered neopentyl ester, presents a unique set of reactivity challenges. Undesired side reactions can lead to a range of byproducts, impacting yield, purity, and downstream processability. This guide will delve into the most common byproduct classes—elimination products, hydrolysis artifacts, and cyclized derivatives—providing a framework for their identification and control.
FAQ 1: My reaction is producing a significant amount of an unsaturated byproduct. What is it and how can I prevent it?
Answer:
The most probable unsaturated byproducts are isomeric alkenes resulting from the elimination of hydrogen chloride from the alkyl chloride moiety. This is a classic example of a dehydrohalogenation reaction, which can proceed via E1 or E2 mechanisms, often favored by basic conditions and elevated temperatures.[3][4]
Identifying Elimination Byproducts
The primary elimination byproducts you are likely observing are:
-
Methyl 2,2-dimethylpent-4-enoate (Hofmann Product): Formation of the terminal alkene.
-
Methyl 2,2-dimethylpent-3-enoate (Zaitsev Product): Formation of the internal, more substituted alkene. According to Zaitsev's rule, this is often the major regioisomer.[4]
| Byproduct Name | Structure | Formation Pathway |
| Methyl 2,2-dimethylpent-4-enoate | CH2=CHCH2C(CH3)2COOCH3 | E2 Elimination |
| Methyl 2,2-dimethylpent-3-enoate | CH3CH=CHC(CH3)2COOCH3 | E2 Elimination |
Causality and Troubleshooting
Root Cause: The presence of a base, either as a reagent or an impurity, can abstract a proton from the carbon adjacent to the chlorine-bearing carbon, leading to the formation of a double bond and the expulsion of the chloride ion.
Troubleshooting Protocol:
-
Base Control:
-
Scrutinize Reagents: Ensure all reagents and solvents are free from basic impurities. For instance, some grades of amine scavengers or even solvents can contain basic residues.
-
Non-Nucleophilic Bases: If a base is required for your primary reaction, consider using a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine, proton sponge) to minimize its ability to act as a proton abstractor in an elimination reaction.
-
-
Temperature Management:
-
Lower Reaction Temperature: Elimination reactions are often entropically favored and thus become more prevalent at higher temperatures. Running your reaction at the lowest effective temperature can significantly suppress the formation of these byproducts.
-
-
Solvent Selection:
-
Polar Aprotic Solvents: Solvents like DMSO or DMF, while often necessary for solubility, can promote elimination reactions. If your primary transformation allows, consider less polar alternatives.
-
FAQ 2: I'm observing a new, more polar spot on my TLC that corresponds to a loss of the methyl ester. What is this byproduct?
Answer:
This byproduct is almost certainly 5-chloro-2,2-dimethylpentanoic acid , the result of the hydrolysis of the methyl ester group. Ester hydrolysis can be catalyzed by both acid and base.
Identifying the Hydrolysis Byproduct
| Byproduct Name | Structure | Formation Pathway |
| 5-chloro-2,2-dimethylpentanoic acid | ClCH2CH2CH2C(CH3)2COOH | Acid or Base-catalyzed Hydrolysis |
Causality and Troubleshooting
Root Cause: The presence of water in your reaction mixture, in conjunction with either acidic or basic conditions, can lead to the cleavage of the methyl ester to form the corresponding carboxylic acid and methanol.[5]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting ester hydrolysis.
Experimental Protocol: Rigorous Drying of Solvents and Reagents
-
Solvent Drying:
-
For common solvents like THF or Dichloromethane, distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for DCM) under an inert atmosphere is recommended.
-
Alternatively, passing the solvent through a column of activated alumina can be effective.
-
-
Reagent Drying:
-
Solid reagents should be dried in a vacuum oven at a temperature appropriate for their stability.
-
Liquid reagents can be stored over molecular sieves. Ensure the sieves are activated by heating under vacuum prior to use.
-
FAQ 3: My mass spectrometry data shows a byproduct with a mass corresponding to the loss of HCl. What could this be?
Answer:
A byproduct with a mass corresponding to the loss of HCl from the starting material is likely a cyclic product, specifically γ,γ-dimethyl-δ-valerolactone . This results from an intramolecular cyclization reaction.
Identifying the Cyclization Byproduct
| Byproduct Name | Structure | Formation Pathway |
| γ,γ-dimethyl-δ-valerolactone | O=C1OCCCC1(C)C | Intramolecular Williamson Ether Synthesis (Lactonization) |
Causality and Troubleshooting
Root Cause: This lactonization is essentially an intramolecular Williamson ether synthesis. The ester, under certain conditions (often basic or with a suitable nucleophile), can be hydrolyzed to the carboxylate. The resulting carboxylate anion can then act as an internal nucleophile, attacking the carbon bearing the chlorine atom and displacing the chloride to form the six-membered lactone ring. The formation of five and six-membered rings through intramolecular reactions is often kinetically and thermodynamically favorable.
Troubleshooting Decision Pathway:
Caption: Troubleshooting pathway for lactone byproduct formation.
Mitigation Strategy:
The key to preventing lactonization is to avoid conditions that promote the formation of the carboxylate intermediate or enhance its nucleophilicity.
-
Strictly Anhydrous Conditions: As with hydrolysis, ensure your reaction is free from water to prevent the initial formation of the carboxylic acid.
-
Avoid Strong Bases: If your desired reaction requires a base, opt for a non-nucleophilic, sterically hindered base that is less likely to deprotonate the carboxylic acid (if formed) or promote the cyclization.
-
Temperature Control: Higher temperatures can provide the activation energy needed for this intramolecular reaction.
By carefully controlling the reaction parameters, particularly the choice of base, solvent, and temperature, and by ensuring anhydrous conditions, the formation of these common byproducts can be significantly minimized, leading to a cleaner reaction profile and higher yields of your desired product.
References
- U.S. Patent 4,665,226. (1987). Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
- Canadian Patent 1,267,155. (1990). Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
-
Organic Syntheses. Ketone, cyclopropyl methyl. [Link]
- Chinese Patent 105693504A. (2016). Preparation method of gemfibrozil.
-
Eltis, L. D., & Bolin, J. T. (2017). Synthesis and enzymatic ketonization of the 5-(halo)-2-hydroxymuconates and 5-(halo)-2-hydroxy-2,4-pentadienoates. PubMed. [Link]
-
Organic Chemistry Portal. Lactone synthesis. [Link]
-
Asian Journal of Chemistry. A Novel and an Improved Process for the Synthesis of Gemfibrozil. Semantic Scholar. [Link]
-
Study.com. Draw structures for all possible elimination products obtainable from 2-chloro-2-methylpentane. [Link]
-
LibreTexts Chemistry. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. [Link]
-
ResearchGate. Halo lactones in the Bicyclo[1][1][1]octane series. [Link]
-
U.S. Environmental Protection Agency. (1989). Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. [Link]
Sources
- 1. CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid - Google Patents [patents.google.com]
- 2. CN105693504A - Preparation method of gemfibrozil - Google Patents [patents.google.com]
- 3. homework.study.com [homework.study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: A Scientist's Guide to Preventing Hydrolysis of Methyl 5-chloro-2,2-dimethylpentanoate During Workup
Welcome to our dedicated technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who handle sensitive ester compounds, specifically focusing on Methyl 5-chloro-2,2-dimethylpentanoate . The presence of a neopentyl group (2,2-dimethyl) adjacent to the ester carbonyl introduces significant steric hindrance. While this structural feature imparts a degree of stability, it does not render the ester immune to hydrolysis, particularly during the critical aqueous workup phase of a reaction.
Unintended hydrolysis to the parent carboxylic acid represents a direct loss of yield and introduces impurities that can complicate downstream purification. This guide provides an in-depth analysis of the underlying chemical principles governing ester hydrolysis and offers field-proven troubleshooting strategies and detailed protocols to ensure the integrity of your target molecule.
Fundamental Principles: The "Why" Behind Ester Hydrolysis During Workup
Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol.[1][2] This process can be catalyzed by either acid or base. During a typical reaction workup, the crude mixture is often washed with aqueous solutions to remove catalysts, unreacted reagents, and byproducts. It is at this stage that the ester is most vulnerable.
Base-Catalyzed Hydrolysis (Saponification): The Irreversible Pathway
The most common cause of inadvertent ester hydrolysis during workup is exposure to basic conditions, a process known as saponification. Even mild bases can initiate this process, but strong bases like sodium hydroxide (NaOH) are particularly detrimental.
The mechanism proceeds via a nucleophilic acyl substitution:
-
Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester.
-
Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.
-
Elimination: The intermediate collapses, expelling the methoxide (⁻OCH₃) leaving group to form the carboxylic acid.
-
Irreversible Deprotonation: In the basic medium, the newly formed carboxylic acid is immediately deprotonated by a base (e.g., another hydroxide ion or the expelled methoxide) to form a carboxylate salt. This final acid-base step is essentially irreversible and drives the entire process to completion, preventing the reformation of the ester.[1]
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.
Acid-Catalyzed Hydrolysis: The Reversible Pathway
If the reaction was conducted under acidic conditions (e.g., Fischer esterification), residual acid catalyst must be neutralized. Washing with water alone is often insufficient.[1] In the presence of a strong acid and water, hydrolysis can occur through a reversible mechanism, which is the microscopic reverse of Fischer esterification.[1][2] An excess of water during the workup can shift the equilibrium towards the formation of the carboxylic acid and alcohol.[1]
Frequently Asked Questions (FAQs)
Q1: I washed my organic layer containing the ester with 1M NaOH to remove an acidic impurity and my yield dropped significantly. What happened?
A1: You have likely induced saponification. Strong bases like sodium hydroxide rapidly and irreversibly hydrolyze esters, even sterically hindered ones, to their corresponding carboxylate salts.[3] The resulting sodium 5-chloro-2,2-dimethylpentanoate is water-soluble and would be partitioned into the aqueous layer during extraction, leading to a significant loss of product from the organic phase.
Q2: Is washing with saturated sodium bicarbonate (NaHCO₃) solution safe for my ester?
A2: Generally, yes. Saturated sodium bicarbonate is a weak base and is the recommended reagent for neutralizing residual acids from a reaction mixture.[3] While it is still basic and can theoretically cause hydrolysis, the rate is dramatically slower compared to strong bases like NaOH. For most esters, especially a sterically hindered one like this compound, the contact time during a standard workup with cold NaHCO₃ solution is usually insufficient to cause significant hydrolysis. The evolution of CO₂ gas also provides a convenient visual cue that the acid has been neutralized.[3]
Q3: How does temperature affect hydrolysis during workup?
A3: Like most chemical reactions, the rate of hydrolysis is highly dependent on temperature.[3] Performing aqueous washes at elevated temperatures will accelerate the rate of both acid- and base-catalyzed hydrolysis. It is a critical best practice to cool the reaction mixture to room temperature, and preferably to 0-5 °C in an ice bath, before beginning the aqueous workup.[3] All aqueous wash solutions should also be pre-chilled.
Q4: My ester seems to be hydrolyzing even with careful NaHCO₃ washing. What else could be the problem?
A4: Several factors could be at play:
-
Prolonged Contact Time: Are you allowing the organic and aqueous layers to sit in the separatory funnel for an extended period? Perform washes efficiently to minimize the contact time between the ester and the aqueous phase.[3]
-
Emulsions: Formation of an emulsion can dramatically increase the interfacial surface area and prolong contact time, potentially leading to more hydrolysis.
-
Co-solvents: If your reaction solvent has some water miscibility (e.g., THF), this can increase the concentration of water and base in the organic phase, facilitating hydrolysis.
-
Intrinsic Instability: While the 2,2-dimethyl substitution offers steric protection, other functionalities in more complex molecules could render the ester more labile.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
If you suspect hydrolysis is compromising your yield, use this decision tree to diagnose the potential cause and implement a solution.
Caption: Recommended workflow for a hydrolysis-sensitive aqueous workup.
Step-by-Step Methodology:
-
Cool the Reaction: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Dilute and Transfer: Quench the reaction if necessary (e.g., with cold, dilute acid or base as appropriate for the specific reaction chemistry, avoiding excess). Dilute the cooled mixture with an appropriate organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Bicarbonate Wash: Add an equal volume of cold (0-5 °C), saturated aqueous NaHCO₃ solution.
-
Caution: Do not stopper the funnel immediately. Gently swirl to allow for initial CO₂ evolution. [3] * Stopper the funnel, invert, and vent immediately. Shake gently for 15-20 seconds, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the bicarbonate wash until no more gas evolution is observed.
-
-
Water Wash: Wash the organic layer once with cold deionized water to remove any residual bicarbonate salts.
-
Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine). This step helps to break emulsions and removes the bulk of the dissolved water from the organic layer. [3]6. Drying: Drain the organic layer into a clean flask and add a suitable anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Let it stand for at least 15 minutes, swirling occasionally. The drying agent should appear free-flowing and not clumped together.
-
Isolation: Filter or decant the solution to remove the drying agent and concentrate the solvent under reduced pressure to isolate the crude ester.
Protocol 2: Non-Aqueous Workup for Highly Sensitive Esters
For esters that are exceptionally prone to hydrolysis, avoiding an aqueous workup altogether may be necessary. One such method involves using a non-aqueous base in a non-aqueous solvent system.
A study by Theodorou et al. demonstrated the effective saponification of even sterically hindered esters using NaOH in a non-aqueous MeOH/CH₂Cl₂ mixture. [4]While their goal was hydrolysis, the principle of using a non-aqueous system can be adapted for workup. For neutralization of acid without hydrolysis, a non-aqueous slurry of a weaker base could be employed.
Conceptual Step-by-Step Methodology:
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Redissolve: Dissolve the crude residue in a non-polar, aprotic solvent like dichloromethane (DCM) or diethyl ether.
-
Neutralization: Add a solid, mild inorganic base (e.g., powdered K₂CO₃ or NaHCO₃) and stir the slurry vigorously at room temperature. The solid base will neutralize residual acid without introducing water.
-
Filtration: Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the inorganic salts and any solid byproducts.
-
Concentration: Wash the filter cake with fresh solvent and concentrate the combined filtrates under reduced pressure to yield the crude product.
This advanced technique avoids the hydrolytic conditions of an aqueous workup entirely and is suitable for highly sensitive substrates.
Data Summary: Key Parameters to Control
| Parameter | Effect on Hydrolysis Rate | Recommended Action During Workup |
| pH / Base Strength | The rate increases significantly at high pH. Strong bases (e.g., NaOH) promote rapid, irreversible saponification. | Use a weak base (e.g., saturated NaHCO₃) for neutralization. [3] |
| Temperature | The rate increases with temperature. | Conduct all aqueous washes with ice-cold solutions to slow the reaction kinetics. [3] |
| Contact Time | Longer exposure to aqueous acidic or basic conditions increases the extent of hydrolysis. | Perform extractions and washes efficiently and without delay. [3] |
| Water Concentration | As a reactant in hydrolysis, excess water can shift the equilibrium away from the desired ester product, especially under acidic conditions. [1] | After initial washes, use a brine wash to remove bulk water, followed by a thorough drying step with an anhydrous salt (e.g., Na₂SO₄, MgSO₄). [3] |
| Steric Hindrance | Bulky chemical groups near the ester functional group, such as the 2,2-dimethyl groups in the target molecule, sterically hinder the approach of water or hydroxide ions, slowing the rate of hydrolysis. [3] | This is an intrinsic property of the molecule that fortunately provides some protection against hydrolysis. |
By understanding the mechanisms of ester hydrolysis and carefully controlling the workup conditions—specifically by using weak bases, low temperatures, and minimal contact time—researchers can confidently preserve the integrity of "this compound" and other sensitive ester compounds, leading to higher yields and purer products.
References
-
U.S. Environmental Protection Agency. (2006). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]
-
Lim, S. J., & Cho, Y. S. (2021). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science, 7(6), 1033–1043. Retrieved from [Link]
-
Clark, J. (2015). Hydrolysing Esters. Chemguide. Retrieved from [Link]
-
Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). What is the role of ammonium chloride in the workup of a Grignard reaction?. Retrieved from [Link]
- Google Patents. (n.d.). EP0836587B1 - Process for separating pivalic acid from spent reaction mixtures.
-
Stabicoat. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
-
ResearchGate. (n.d.). Plots of hydrolysis of organic ester versus a reaction temperature of 2 h. Retrieved from [Link]
-
Reddit. (2021). Can I add ammonium chloride instead of HCl in the last step?. r/OrganicChemistry. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2010). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 12(16), 3564–3567. Retrieved from [Link]
-
University of Calicut. (n.d.). IV SEMESTER. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
ACS Publications. (2020). Mechanistic Study on Citric Acid–Based Esterification: A Versatile Reaction for Preparation of Hydrophilic Polymers. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 15.8: Hydrolysis of Esters. Retrieved from [Link]
Sources
Technical Support Center: Purification of Primary Alkyl Halides
Welcome to the technical support center for the purification of primary alkyl halides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these versatile synthetic intermediates. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and practical laboratory experience.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental issues that can compromise the purity and stability of primary alkyl halides.
Q1: Why is my purified primary alkyl halide unstable and discolors over time?
A1: Primary alkyl halides, particularly bromides and iodides, can be susceptible to decomposition upon exposure to light, heat, and air. This degradation often involves the formation of radical species, leading to the liberation of free halogen and the subsequent formation of colored impurities.[1] Alkyl iodides are particularly prone to turning yellow or brown due to the formation of iodine (I₂).
-
Causality: The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I). The weaker C-I bond is more easily cleaved by light or thermal energy, initiating decomposition.
To mitigate this, it is crucial to store purified primary alkyl halides in amber or foil-wrapped vials at low temperatures (typically 2-8 °C) and under an inert atmosphere (e.g., nitrogen or argon).[2] For long-term storage, the addition of a radical scavenger, such as a small piece of copper wire or a trace amount of a stabilizer like butylated hydroxytoluene (BHT), can be beneficial.
Q2: I'm observing a significant amount of alkene byproduct in my reaction mixture. What is the cause and how can I minimize it?
A2: The formation of an alkene is a classic example of a competing elimination (E2) reaction.[3] This is particularly prevalent when using a strong, sterically unhindered base or when applying heat during the synthesis or purification of the primary alkyl halide.[3][4]
-
Causality: The E2 mechanism involves the abstraction of a proton from the carbon adjacent to the carbon bearing the halide (the β-carbon) by a base, in a concerted step with the departure of the halide leaving group.[3]
To minimize alkene formation:
-
Use a less basic nucleophile: If the synthesis allows, choose a nucleophile that is a weaker base.
-
Employ milder reaction conditions: Avoid excessive heating. Running the reaction at lower temperatures, even if it requires longer reaction times, can significantly favor the desired substitution (SN2) over elimination.
-
Choose a bulky base if elimination is desired for another purpose: If you are intentionally performing an elimination, a bulky base like potassium tert-butoxide will favor the formation of the less substituted (Hofmann) alkene.[4]
Q3: My final product is contaminated with the starting alcohol. How can I effectively remove it?
A3: Unreacted starting alcohol is a common impurity, especially when the conversion is not complete. Due to its polarity and ability to hydrogen bond, the alcohol will have a significantly different boiling point and polarity compared to the corresponding alkyl halide, making separation relatively straightforward.[5]
-
Causality: The hydroxyl group (-OH) of the alcohol can form hydrogen bonds, leading to a higher boiling point than the corresponding alkyl halide.[6] The polarity difference is also key for chromatographic separation.
Effective removal methods include:
-
Aqueous Workup: Washing the crude product with water or brine (saturated aqueous sodium chloride) will partition the more water-soluble alcohol into the aqueous phase.[1]
-
Fractional Distillation: The significant difference in boiling points allows for efficient separation by fractional distillation.[7][8] The alkyl halide, being more volatile, will distill first.
-
Flash Chromatography: The less polar alkyl halide will elute much faster than the more polar alcohol on a silica gel column.[9]
Section 2: Troubleshooting Guides - Step-by-Step Solutions
This section provides detailed protocols for common purification challenges.
Troubleshooting Guide 1: Removing Alkene Impurities
Issue: Your primary alkyl halide is contaminated with a significant amount of the corresponding alkene, and simple distillation is ineffective due to close boiling points.
Solution: A chemical treatment to convert the alkene into a high-boiling point derivative, followed by distillation, is a highly effective strategy. Bromination of the alkene is a common approach.
Protocol: Alkene Removal via Bromination
-
Dissolution: Dissolve the impure alkyl halide in a suitable inert solvent, such as dichloromethane or carbon tetrachloride.
-
Bromination: Cool the solution in an ice bath (0 °C). Add a solution of bromine (Br₂) in the same solvent dropwise with stirring. The reaction is typically rapid, and the disappearance of the bromine color indicates complete consumption.
-
Self-Validation: The reaction is self-indicating. The deep red-brown color of bromine will disappear as it reacts with the alkene. Add bromine until a faint, persistent yellow-orange color is observed.
-
-
Removal of Excess Bromine: Add a few drops of a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine. The solution should become colorless.
-
Aqueous Workup: Transfer the solution to a separatory funnel and wash with water, followed by brine.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure.
-
Final Purification: The resulting mixture contains your desired primary alkyl halide and the much higher-boiling vicinal dibromide. A simple or fractional distillation will now easily separate the pure primary alkyl halide from the non-volatile dibromide.
Troubleshooting Guide 2: Purification by Flash Column Chromatography
Issue: Your primary alkyl halide is contaminated with impurities of similar boiling points but different polarities, making distillation challenging.
Solution: Flash column chromatography is an excellent method for separating compounds based on polarity.
Protocol: Flash Chromatography of Primary Alkyl Halides
-
Stationary Phase Selection: Standard silica gel is often suitable.[10] However, if your alkyl halide is sensitive to acid and prone to decomposition, consider using neutral alumina or deactivating the silica gel by pre-eluting the column with the chosen eluent containing 1-3% triethylamine.[9][11][12]
-
Eluent Selection: Primary alkyl halides are relatively non-polar.[9] A good starting point for the eluent system is a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane.
-
TLC Analysis: Before running the column, determine the optimal eluent composition using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your desired compound to ensure good separation.
-
-
Column Packing:
-
Wet Slurry Method: Prepare a slurry of silica gel in your chosen eluent and pour it into the column. Allow the silica to settle, ensuring an evenly packed bed.[9]
-
Dry Packing: For some applications, dry silica gel can be carefully added to the column, followed by the eluent.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.
-
Dry Loading: For less soluble compounds, dissolve the product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[13]
-
-
Elution and Fraction Collection: Apply positive pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.[14] Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.
Section 3: Data and Diagrams for Practical Application
Table 1: Boiling Points of Common Primary Alkyl Halides and Related Impurities
This table provides a reference for planning distillations. Note that boiling points can vary with pressure.
| Carbon Chain | Primary Alkyl Halide | Boiling Point (°C) | Corresponding Primary Alcohol | Boiling Point (°C) | Corresponding 1-Alkene | Boiling Point (°C) |
| C4 | 1-Chlorobutane | 78 | 1-Butanol | 117 | 1-Butene | -6 |
| 1-Bromobutane | 101 | 1-Butanol | 117 | 1-Butene | -6 | |
| 1-Iodobutane | 130 | 1-Butanol | 117 | 1-Butene | -6 | |
| C5 | 1-Chloropentane | 108 | 1-Pentanol | 138 | 1-Pentene | 30 |
| 1-Bromopentane | 129 | 1-Pentanol | 138 | 1-Pentene | 30 | |
| 1-Iodopentane | 156 | 1-Pentanol | 138 | 1-Pentene | 30 | |
| C6 | 1-Chlorohexane | 134 | 1-Hexanol | 157 | 1-Hexene | 63 |
| 1-Bromohexane | 155 | 1-Hexanol | 157 | 1-Hexene | 63 | |
| 1-Iodohexane | 180 | 1-Hexanol | 157 | 1-Hexene | 63 |
Data compiled from various sources for general reference.
Diagrams
Diagram 1: General Purification Workflow for Primary Alkyl Halides
Caption: General purification workflow for primary alkyl halides.
Diagram 2: Troubleshooting Alkene Impurity Removal
Caption: Workflow for removing alkene impurities via bromination.
References
- University of California, Davis. (n.d.).
- LibreTexts Chemistry. (2019). 7.6.1.
- Ren, R. X., & Wu, J. X. (2001). Ionic liquids as reagents for nucleophilic substitution reactions of sulfonate esters. Organic Letters, 3(23), 3727–3728.
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Technical Support Center: Managing Exotherms in the Large-Scale Synthesis of Methyl 5-chloro-2,2-dimethylpentanoate
Welcome to the technical support center for the synthesis of Methyl 5-chloro-2,2-dimethylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing exothermic events during the large-scale synthesis of this key chemical intermediate. Our focus is on ensuring process safety and reproducibility by understanding and controlling the thermal dynamics of the reaction.
Introduction to the Synthesis and its Exothermic Nature
The large-scale synthesis of this compound, a valuable intermediate in various pharmaceutical and chemical manufacturing processes, presents unique challenges related to exotherm management. A common synthetic route involves the alkylation of a methyl isobutyrate enolate with a dihalopropane, a process that includes highly reactive organometallic species and exothermic bond-forming steps.[1]
A representative synthesis involves the in-situ formation of lithium diisopropylamide (LDA), a strong, non-nucleophilic base, which then deprotonates methyl isobutyrate to form the corresponding ester enolate. This enolate is subsequently alkylated with 1-bromo-3-chloropropane. Each of these steps is accompanied by significant heat evolution that, if not properly managed, can lead to thermal runaway, side product formation, and compromised batch safety.
This guide provides a structured approach to identifying, understanding, and mitigating these exothermic events through a series of troubleshooting scenarios and frequently asked questions.
Troubleshooting Guide: Managing Exotherms
This section is designed to address specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Scenario 1: Rapid temperature spike during the addition of styrene to the lithium and diisopropylamine mixture.
-
Question: We observed an uncontrolled temperature increase and vigorous reaction upon adding styrene to our lithium and diisopropylamine slurry in tetrahydrofuran (THF). What is happening, and how can we prevent this?
-
Answer: This rapid exotherm is due to the initiation of the reaction to form lithium diisopropylamide (LDA). Styrene acts as an electron transfer agent, facilitating the reaction between lithium and diisopropylamine. The reaction is highly exothermic, and a rapid addition of styrene can lead to a localized concentration of the initiator, causing a sudden and potentially dangerous temperature spike.
Causality: The rate of heat generation is exceeding the rate of heat removal from the reactor.[2]
Solution:
-
Controlled Addition: Add the styrene dropwise to the reaction mixture. The addition rate should be carefully controlled to maintain the desired reaction temperature.[3]
-
Efficient Cooling: Ensure your reactor's cooling system is operating at maximum efficiency before starting the addition.
-
Monitoring: Continuously monitor the internal temperature of the reactor and be prepared to stop the addition if the temperature rises above the set point.
-
Scenario 2: Temperature of the reaction mixture continues to rise even after stopping the addition of methyl isobutyrate to the LDA solution.
-
Question: We are adding methyl isobutyrate to our freshly prepared LDA solution and have noticed that the temperature continues to climb even when we pause the addition. Why is this happening?
-
Answer: This indicates an accumulation of unreacted reagents. The rate of addition of methyl isobutyrate is faster than the rate of its reaction with LDA. This can be due to poor mixing, insufficient cooling, or the reaction having a slight induction period. The continued temperature rise after stopping the feed is a classic sign of a potential runaway reaction.
Causality: The deprotonation of methyl isobutyrate by LDA is a fast and exothermic reaction. If the addition is too rapid, the heat generated cannot be dissipated effectively, leading to a temperature increase that further accelerates the reaction rate.
Solution:
-
Reduce Addition Rate: Significantly slow down the addition rate of methyl isobutyrate.
-
Improve Mixing: Increase the agitation speed to ensure rapid homogenization of the reactants and efficient heat transfer to the cooling jacket.
-
Lower Reaction Temperature: Consider lowering the initial reaction temperature to provide a larger safety margin.
-
Scenario 3: A sudden and sharp temperature increase is observed during the addition of 1-bromo-3-chloropropane.
-
Question: During the alkylation step, the addition of 1-bromo-3-chloropropane to the enolate solution resulted in a rapid and difficult-to-control exotherm. What is the cause, and what are the mitigation strategies?
-
Answer: The alkylation of the ester enolate is a highly exothermic S(_N)2 reaction. A rapid addition of the alkylating agent can lead to a rapid release of heat.
Causality: The formation of the new carbon-carbon bond is thermodynamically favorable and releases a significant amount of energy.
Solution:
-
Slow, Controlled Addition: Add the 1-bromo-3-chloropropane dropwise, maintaining strict temperature control.
-
Dilution: Consider diluting the 1-bromo-3-chloropropane in an appropriate solvent (e.g., THF) to better control its concentration in the reaction mixture.
-
Pre-cooling: Ensure the enolate solution is cooled to the target reaction temperature before starting the addition of the alkylating agent.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor for controlling the exotherms in this synthesis?
A1: The most critical parameters are:
-
Temperature: Continuous monitoring of the internal reaction temperature is paramount.
-
Addition Rate: The rate of addition of reagents, particularly styrene, methyl isobutyrate, and 1-bromo-3-chloropropane, must be carefully controlled.
-
Agitation Speed: Proper mixing is crucial for uniform temperature distribution and efficient heat transfer.
-
Cooling System Performance: The temperature and flow rate of the cooling medium should be monitored to ensure the reactor's heat removal capacity is adequate.
Q2: What are the early warning signs of a potential thermal runaway reaction?
A2: Early warning signs include:
-
A steady, uncontrolled rise in temperature.
-
An increase in the reaction temperature even after the addition of reagents has been stopped.
-
A sudden increase in pressure within the reactor.
-
Noticeable changes in the color or viscosity of the reaction mixture.
-
Increased evolution of gases.
Q3: How can I improve the heat dissipation in my large-scale reactor?
A3: To improve heat dissipation:
-
Maximize Heat Transfer Area: Use a reactor with a high surface area-to-volume ratio.
-
Optimize Coolant Flow: Ensure a high flow rate of a cold cooling medium through the reactor jacket.
-
Use an Efficient Agitator: An appropriate agitator design will improve the heat transfer from the bulk of the reaction mixture to the reactor walls.
-
Consider Internal Cooling Coils: For very large reactors, internal cooling coils can provide additional heat removal capacity.
Q4: What is a safe quenching procedure in case of an emergency?
A4: In the event of an uncontrolled exotherm, a pre-determined and validated quenching procedure is essential. For this synthesis, a potential quenching agent would be a proton source that can rapidly neutralize the highly basic LDA and the enolate. A common choice is a hindered alcohol like isopropanol, added cautiously. The specific quenching protocol should be developed and tested on a small scale before being implemented on a large scale. Always have the quenching agent readily available and have a clear standard operating procedure (SOP) for its emergency use.
Q5: What are the potential side reactions that can be exacerbated by poor exotherm control?
A5: Poor temperature control can lead to several side reactions, including:
-
Self-condensation of methyl isobutyrate: The enolate can react with another molecule of methyl isobutyrate.
-
Elimination reactions: The alkylating agent, 1-bromo-3-chloropropane, can undergo elimination.
-
Reaction with the solvent: At elevated temperatures, LDA can react with THF.
-
Decomposition of reactants or products.
Data Presentation
| Parameter | Recommended Range | Rationale |
| LDA Formation Temperature | 35-42°C[3] | To ensure a controlled reaction rate between lithium and diisopropylamine. |
| Methyl Isobutyrate Addition Temperature | 5-10°C[3] | To minimize side reactions and control the initial exotherm of enolate formation. |
| 1-bromo-3-chloropropane Addition Temperature | 10-35°C (primarily below 15°C)[3] | To control the highly exothermic alkylation step and prevent runaway. |
| Styrene Addition Rate | Slow, dropwise | To prevent a sudden, uncontrolled initiation and exotherm. |
| Methyl Isobutyrate Addition Rate | Dropwise, rate adjusted to maintain temperature | To prevent accumulation of unreacted starting material. |
| 1-bromo-3-chloropropane Addition Rate | Dropwise, rate adjusted to maintain temperature | To control the rate of heat generation from the alkylation reaction. |
Experimental Protocols
Protocol 1: In-situ Formation of Lithium Diisopropylamide (LDA)
-
Under an inert atmosphere (e.g., argon), charge the reactor with lithium metal shot.
-
Add anhydrous tetrahydrofuran (THF) and diisopropylamine.
-
Heat the mixture to 35°C.
-
Slowly add styrene dropwise, maintaining the temperature between 35°C and 42°C.
-
After the styrene addition is complete and the exotherm has subsided, the LDA solution is ready for the next step.
Protocol 2: Synthesis of this compound
-
Cool the freshly prepared LDA solution to 5-10°C.
-
Add methyl isobutyrate dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, add 1-bromo-3-chloropropane dropwise, maintaining the temperature between 10°C and 35°C (preferably below 15°C).
-
Allow the reaction mixture to slowly warm to room temperature and stir for a designated period.
-
Quench the reaction by the slow addition of water.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Positive feedback loop leading to a thermal runaway event.
Caption: Decision-making workflow for emergency response to an uncontrolled exotherm.
References
Sources
Validation & Comparative
A Head-to-Head Comparison of Chloro and Bromo as Leaving Groups in Nucleophilic Substitution
A Senior Application Scientist's Guide to Reactivity and Synthetic Strategy
In the intricate world of synthetic organic chemistry, the success of a nucleophilic substitution reaction often hinges on the efficacy of the leaving group. Among the most frequently employed leaving groups are the halogens, with chloro and bromo substituents being perennial choices for chemists in pharmaceutical research and drug development. While structurally similar, the nuanced differences in their physicochemical properties translate to significant disparities in reactivity, yield, and ultimately, the strategic design of a synthetic route. This guide provides an in-depth, objective comparison of chloro and bromo as leaving groups, supported by experimental data and mechanistic insights to inform your experimental choices.
The Central Role of the Leaving Group in Nucleophilic Substitution
Nucleophilic substitution reactions are a cornerstone of organic synthesis, involving the displacement of a leaving group (a nucleofuge) by an electron-rich nucleophile. The reaction's progress, whether through a concerted (SN2) or a stepwise (SN1) mechanism, is critically dependent on the leaving group's ability to depart from the electrophilic carbon center. An ideal leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departure.[1][2]
The general trend for halide leaving group ability is I > Br > Cl > F.[3][4] This guide will dissect the underlying principles governing the comparative performance of the bromo and chloro groups, moving beyond simple trends to provide a robust framework for decision-making in your synthetic endeavors.
Key Physicochemical Determinants of Leaving Group Ability: Chloro vs. Bromo
The superior performance of bromide as a leaving group compared to chloride can be attributed to a confluence of factors, primarily bond strength, ionic size and polarizability, and solvation effects.
Carbon-Halogen Bond Strength: The Deciding Factor
The rate-determining step in many nucleophilic substitution reactions involves the cleavage of the carbon-halogen (C-X) bond.[5] Consequently, a weaker C-X bond leads to a lower activation energy and a faster reaction.[3] Experimental data on bond dissociation energies (BDEs) unequivocally show that the C-Br bond is significantly weaker than the C-Cl bond.
| Property | Chloro (-Cl) | Bromo (-Br) | Reference |
| C-X Bond Dissociation Energy (kJ/mol) | ~346 | ~290 | [5] |
| Ionic Radius of X⁻ (pm) | 181 | 196 | N/A |
| pKa of Conjugate Acid (HX) | -7 | -9 | [1] |
This difference in bond strength is the primary reason for the enhanced reactivity of alkyl bromides over alkyl chlorides.[6] The longer and weaker C-Br bond requires less energy to break, facilitating both SN1 and SN2 pathways.[5]
Ionic Stability and Basicity
A good leaving group must be stable on its own. The stability of the resulting halide ion (X⁻) is inversely related to its basicity; weaker bases are better leaving groups.[2] Bromide (Br⁻) is a weaker base than chloride (Cl⁻), as indicated by the lower pKa of its conjugate acid (HBr) compared to that of HCl.[1]
The greater stability of the bromide ion is a consequence of its larger ionic radius.[4] The negative charge is dispersed over a larger volume, resulting in a lower charge density and thus, greater stability.[4] This inherent stability makes the departure of bromide more thermodynamically favorable.
Solvation Effects
The solvent plays a crucial role in stabilizing the transition state and the departing leaving group.[7] In polar protic solvents, such as water or alcohols, the solvent molecules can form hydrogen bonds with the leaving group, effectively solvating it and stabilizing the developing negative charge.[7] This solvation is more efficient for larger, more polarizable anions. Bromide, being larger and more polarizable than chloride, is better stabilized by these solvent interactions, further lowering the activation energy for its departure.[8]
Caption: Key factors determining the superior leaving group ability of bromo over chloro.
Practical Implications and Synthetic Strategy
The enhanced reactivity of alkyl and aryl bromides often makes them the substrates of choice for achieving higher yields under milder reaction conditions, particularly in demanding transformations like palladium-catalyzed cross-coupling reactions.[9] However, practical considerations such as cost and availability often favor the use of chlorides, especially in large-scale synthesis.[9] The development of highly active catalyst systems has significantly expanded the utility of the more economical aryl chlorides.[9]
A classic example illustrating the strategic use of halide reactivity is the Finkelstein reaction . This equilibrium-driven process allows for the conversion of alkyl chlorides or bromides to alkyl iodides. The reaction is typically conducted in acetone, a solvent in which sodium iodide (NaI) is soluble, while sodium chloride (NaCl) and sodium bromide (NaBr) are not.[1] The precipitation of the less soluble sodium halide effectively drives the reaction to completion according to Le Châtelier's principle.[1]
Experimental Protocol: Competitive Nucleophilic Substitution
To empirically demonstrate the difference in leaving group ability, a competitive reaction can be designed where a nucleophile is presented with an equimolar mixture of an alkyl chloride and an alkyl bromide.
Objective: To determine the relative reactivity of 1-chlorobutane and 1-bromobutane in an SN2 reaction with sodium iodide in acetone.
Materials:
-
1-chlorobutane
-
1-bromobutane
-
Sodium iodide
-
Acetone (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Solution Preparation: Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.
-
Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, add 5.0 mL of the sodium iodide solution.
-
Substrate Addition: To the stirred solution, add 1-chlorobutane (0.5 mmol) and 1-bromobutane (0.5 mmol). Add a known amount of the internal standard.
-
Reaction Monitoring: Seal the vial and stir the reaction mixture at a constant temperature (e.g., 50 °C). At regular time intervals (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching and Sample Preparation: Immediately quench the aliquot by diluting it with a suitable solvent (e.g., diethyl ether) containing a small amount of water to precipitate the unreacted sodium iodide.
-
Analysis: Analyze the quenched samples by GC-FID to determine the relative concentrations of 1-chlorobutane, 1-bromobutane, and the product, 1-iodobutane, over time.
Expected Outcome: The concentration of 1-bromobutane will decrease at a significantly faster rate than that of 1-chlorobutane, demonstrating its superior reactivity as a leaving group. The formation of 1-iodobutane will correlate with the consumption of the alkyl halides.
Caption: Workflow for the competitive nucleophilic substitution experiment.
Conclusion
For the practicing chemist, the choice between a chloro and a bromo leaving group is a trade-off between reactivity and cost. Bromides are inherently more reactive due to the weaker carbon-bromine bond and the greater stability of the resulting bromide ion.[4][9] This often translates to higher yields, faster reactions, and milder conditions. However, the economic advantages and widespread availability of chlorides cannot be overlooked, and modern catalytic methods are increasingly bridging the reactivity gap.[9] A thorough understanding of the fundamental principles outlined in this guide will empower researchers to make informed decisions, optimizing their synthetic strategies for efficiency and success.
References
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Davies A-level Chemistry. (2020, May 4). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). What is Nucleophilic Substitution?. Retrieved from [Link]
-
Ashenhurst, J. (2011, April 12). What Makes A Good Leaving Group?. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). What is Nucleophilic Substitution?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
Ashenhurst, J. (2012, June 18). What Makes A Good Nucleophile?. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, June 16). Leaving group ability and solvent's effect. Retrieved from [Link]
-
Ashenhurst, J. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
Brainly. (2023, June 30). [FREE] Based on your answer to the above question, which is the better leaving group, Br⁻ or Cl⁻? Briefly explain.. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2011, April 12). What Makes A Good Leaving Group?. Master Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2021, December 21). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. Retrieved from [Link]
-
Quora. (2021, April 11). How are alkyl halides important for synthetic chemistry?. Retrieved from [Link]
-
Ashenhurst, J. (2015, February 27). Making Alkyl Halides From Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
Brainly. (2023, June 30). [FREE] Based on your answer to the above question, which is the better leaving group, Br⁻ or Cl⁻? Briefly explain.. Retrieved from [Link]
-
El-Newehy, M. et al. Nucleophilic Substitution Reactions. King Saud University. Retrieved from [Link]
-
NIH. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. PMC. Retrieved from [Link]
-
Ashenhurst, J. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Retrieved from [Link]
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A Comparative Guide to Alternative Reagents in Gemfibrozil Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Optimized Gemfibrozil Synthesis
Gemfibrozil, chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, is a widely prescribed lipid-regulating agent.[1] Its synthesis is a cornerstone of its accessibility and affordability. Traditional synthetic routes, while effective, often present challenges in terms of yield, purity, cost-effectiveness, and environmental impact. This guide provides a comparative analysis of alternative reagents and synthetic strategies for gemfibrozil, offering researchers and drug development professionals a comprehensive overview of viable and potentially superior manufacturing processes. We will delve into the intricacies of three prominent synthetic pathways: the classic Williamson ether synthesis, a modern approach using phase transfer catalysis, and an alternative route commencing with diethyl malonate. Each method will be scrutinized for its chemical efficiency, reagent accessibility, and process scalability, supported by detailed experimental protocols and comparative data.
Comparative Analysis of Synthetic Routes
The synthesis of gemfibrozil primarily revolves around the formation of the ether linkage between the 2,5-dimethylphenol moiety and the pentanoic acid derivative. The choice of reagents and reaction conditions for this key step significantly influences the overall efficiency and cost of the process.
| Synthetic Route | Key Reagents | Reported Yield | Reported Purity | Key Advantages | Potential Drawbacks |
| Williamson Ether Synthesis | 2,5-Dimethylphenol, 5-halo-2,2-dimethylpentanoate, Strong Base (e.g., NaH) | Varies | Good | Well-established, versatile | Use of hazardous reagents (NaH), potential for side reactions |
| Phase Transfer Catalysis | 2,5-Dimethylphenol, Methyl 2,2-dimethyl-5-bromopentanoate, K₂CO₃, Tetrabutylammonium bromide | ~80% (overall) | >99.5% | Milder conditions, high purity, industrially scalable | Requires a phase transfer catalyst |
| Diethyl Malonate Route | 2,5-Dimethylphenol, Diethyl malonate, 1,3-Dibromopropane, Dimethyl sulfate | Moderate | Good | Readily available and inexpensive starting materials | Multi-step process, involves hydrolysis and decarboxylation |
The Classic Approach: Williamson Ether Synthesis
The Williamson ether synthesis is a fundamental and widely applied method for preparing ethers. In the context of gemfibrozil synthesis, this involves the reaction of the sodium salt of 2,5-dimethylphenol with a suitable 5-halo-2,2-dimethylpentanoate.
Reaction Mechanism: The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile and displaces the halide from the pentanoate derivative. The use of a strong base, such as sodium hydride (NaH), is crucial for the complete deprotonation of the phenol to form the highly nucleophilic phenoxide.
Causality of Experimental Choices: The choice of a polar aprotic solvent like DMF or THF is critical to solvate the cation of the base and enhance the nucleophilicity of the phenoxide. The reaction temperature is typically elevated to increase the reaction rate, but careful control is necessary to minimize side reactions like elimination, especially with secondary halides.
A Modern Alternative: Phase Transfer Catalysis
Phase transfer catalysis (PTC) offers a more efficient and industrially scalable alternative to the classical Williamson ether synthesis. This method facilitates the reaction between reactants in different phases (e.g., a solid and a liquid phase) through the use of a phase transfer catalyst.
Reaction Mechanism: The phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the phenoxide ion. This lipophilic ion pair is then able to migrate into the organic phase where it can react with the alkyl halide. This circumvents the need for a homogenous solution and often allows for the use of milder bases and lower reaction temperatures. A notable advantage of this method is the potential for solvent-free conditions, which significantly improves the greenness of the synthesis.[2]
Self-Validating System: The high yield and purity achieved in this process, as detailed in the experimental protocol below, are a testament to its efficiency. The reaction conditions are optimized to favor the desired SN2 reaction, and the work-up procedure is designed to effectively remove any unreacted starting materials and byproducts.
An Economical Pathway: The Diethyl Malonate Route
This synthetic route utilizes inexpensive and readily available starting materials, making it an economically attractive option. The synthesis involves a multi-step process beginning with the alkylation of diethyl malonate.[3]
Reaction Mechanism: The synthesis initiates with the formation of a carbanion from diethyl malonate using a base like sodium ethoxide. This carbanion then undergoes a nucleophilic substitution reaction with 1,3-dibromopropane. The resulting intermediate is subsequently reacted with 2,5-dimethylphenol. The final steps involve hydrolysis of the ester groups followed by decarboxylation to yield an intermediate which is then methylated to produce gemfibrozil.[3]
Causality of Experimental Choices: The use of diethyl malonate is strategic due to the acidity of its α-hydrogens, which allows for easy formation of the nucleophilic carbanion under relatively mild basic conditions. The subsequent hydrolysis and decarboxylation steps are standard procedures for converting malonic esters to carboxylic acids.
Experimental Protocols
Protocol 1: Gemfibrozil Synthesis via Phase Transfer Catalysis
This protocol is adapted from a patented industrial process and demonstrates a robust and high-yielding synthesis.[2]
Materials:
-
Methyl 2,2-dimethyl-5-bromopentanoate
-
2,5-Dimethylphenol
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Methanol
-
30% Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Acetone
-
Water
Procedure:
-
A mixture of 30 kg of methyl 2,2-dimethyl-5-bromopentanoate, 50 kg of potassium carbonate, 40 kg of 2,5-dimethylphenol, and 3 kg of tetrabutylammonium bromide is heated to 105-115°C.[2]
-
An additional 54 kg of methyl 2,2-dimethyl-5-bromopentanoate is added at a rate that maintains the temperature within the 105-115°C range.[2]
-
After the addition is complete, the temperature is maintained at 105-115°C for 3 hours.[2]
-
The reaction mixture is cooled to 50-70°C, and 75 L of methanol is added.[2]
-
The mixture is further cooled to 18-20°C and stirred for one hour, followed by filtration.[2]
-
The filtrate (methanol solution) is treated with 50 L of a 30% aqueous sodium hydroxide solution at reflux temperature for 3 hours.[2]
-
Methanol is distilled off, and 325 L of water is added. The mixture is cooled to 25-30°C, leading to the precipitation of the gemfibrozil sodium salt.[2]
-
The gemfibrozil sodium salt is recovered and can be recrystallized.[2]
-
The purified sodium salt is then treated with hydrochloric acid in acetone to yield gemfibrozil.[2]
Expected Outcome: This process is reported to yield approximately 69 kg of gemfibrozil with a purity of >99.5% as determined by HPLC.[2]
Protocol 2: Gemfibrozil Synthesis via the Diethyl Malonate Route (General Procedure)
This protocol outlines the general steps for the synthesis of gemfibrozil starting from diethyl malonate, based on patented methodology.[3]
Materials:
-
2,5-Dimethylphenol
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium ethoxide (or another suitable base)
-
Aqueous base (e.g., NaOH or KOH) for hydrolysis
-
Acid for decarboxylation (e.g., HCl)
-
Dimethyl sulfate
-
Solvents (e.g., ethanol, water)
Procedure:
-
Alkylation of Diethyl Malonate: Diethyl malonate is reacted with a base, such as sodium ethoxide, to form the corresponding enolate. This is then reacted with 1,3-dibromopropane in a nucleophilic substitution reaction.[3]
-
Ether Formation: The product from the previous step is reacted with 2,5-dimethylphenol in the presence of a base to form the ether linkage.
-
Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid using an aqueous base, followed by acidification and heating to effect decarboxylation, yielding 5-(2,5-dimethylphenoxy)pentanoic acid.[3]
-
Methylation: The intermediate carboxylic acid is then methylated using dimethyl sulfate in the presence of a base to introduce the two methyl groups at the α-position, yielding gemfibrozil.[3]
Note: Detailed experimental conditions, including reaction times, temperatures, and purification methods, would need to be optimized for a laboratory-scale synthesis.
Visualizing the Synthetic Pathways
To better understand the flow of these synthetic routes, the following diagrams illustrate the key transformations.
Caption: Williamson Ether Synthesis for Gemfibrozil.
Caption: Phase Transfer Catalysis Route to Gemfibrozil.
Caption: Diethyl Malonate Pathway for Gemfibrozil Synthesis.
Conclusion and Future Perspectives
The synthesis of gemfibrozil can be approached through various strategic pathways, each with its own set of advantages and challenges. The Williamson ether synthesis, while a classic and reliable method, often involves harsh reagents. The diethyl malonate route offers an economical advantage due to its use of inexpensive starting materials, though it is a multi-step process. The phase transfer catalysis method emerges as a highly efficient and industrially viable option, providing high yields and purity under milder conditions.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including cost, scale, available equipment, and environmental considerations. The phase transfer catalysis method, with its high efficiency and potential for solvent-free conditions, represents a significant advancement in the sustainable production of gemfibrozil. Future research may focus on further optimizing these routes, exploring greener catalysts, and developing continuous flow processes to enhance efficiency and reduce the environmental footprint of gemfibrozil manufacturing.
References
- Process for the preparation of gemfibrozil. U.S. Patent 5,654,476, filed May 20, 1994, and issued August 5, 1997.
- Nunna, R., Jayanna, N. D., & Ramachandran, D. (2015). An Improved New Path to Synthesize Gemfibrozil. Asian Journal of Chemistry, 27(3), 925-927.
-
An Overview of the Applications of Gemfibrozil Nano-Formulation in Hyperlipidemia. (2023). Mater. Proc., 14, 45. [Link]
- Preparation method of gemfibrozil. Chinese Patent CN105693504A, filed March 16, 2016, and issued June 22, 2016.
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Navigating Steric Hindrance in SN2 Reactions: A Comparative Guide to the Efficacy of Methyl 5-chloro-2,2-dimethylpentanoate
For researchers, scientists, and professionals in drug development, the bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, enabling the precise construction of complex molecular architectures. The efficiency of this reaction is paramount, and the choice of substrate is a critical determinant of success. This guide provides an in-depth technical comparison of the SN2 reactivity of Methyl 5-chloro-2,2-dimethylpentanoate , a sterically hindered primary alkyl chloride, with its unhindered counterpart, Methyl 5-chloropentanoate . Through a blend of theoretical principles and practical experimental design, we will elucidate why the subtle placement of two methyl groups can dramatically impede a reaction that is otherwise highly efficient.
The Decisive Role of Steric Hindrance in SN2 Reactions
The SN2 reaction proceeds via a concerted mechanism where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[1] This "backside attack" necessitates a clear path for the incoming nucleophile. The rate of an SN2 reaction is therefore highly sensitive to the steric environment around the reaction center.[2] The general order of reactivity for alkyl halides in SN2 reactions is well-established: methyl > primary > secondary >> tertiary.[1] While technically a primary alkyl chloride, this compound presents a significant exception to this general trend due to steric hindrance at the carbon atom adjacent to the electrophilic carbon (the β-carbon).
Structural Comparison and its Impact on Reactivity
The profound difference in SN2 reactivity between this compound and Methyl 5-chloropentanoate stems directly from their structural disparities.
| Feature | This compound | Methyl 5-chloropentanoate |
| Structure | ||
| Classification | Primary Alkyl Chloride | Primary Alkyl Chloride |
| Key Structural Feature | Gem-dimethyl group at the C2 position (β to the chlorine) | Linear carbon chain |
| Predicted SN2 Reactivity | Extremely low | High |
The gem-dimethyl group on the C2 carbon of this compound creates a neopentyl-like structure. This bulky arrangement effectively shields the electrophilic C5 carbon from backside attack by a nucleophile.[3] The steric strain in the transition state is significantly increased, leading to a much higher activation energy and a dramatically slower reaction rate.[4] In stark contrast, the linear chain of Methyl 5-chloropentanoate offers an unobstructed path for the nucleophile, allowing for a facile SN2 reaction.
To visualize this critical difference, consider the following diagram illustrating the accessibility of the electrophilic carbon.
Caption: Steric hindrance comparison for SN2 attack.
Experimental Design for a Comparative Kinetic Study
To empirically validate the predicted difference in reactivity, a comparative kinetic study can be designed. The reaction of both substrates with a common nucleophile, such as sodium azide in a polar aprotic solvent like dimethylformamide (DMF), provides a clean and easily monitored system.[2]
Experimental Workflow
Caption: Workflow for comparative SN2 kinetic analysis.
Detailed Protocols
1. Reaction Setup:
-
In two separate, temperature-controlled reaction vessels, prepare equimolar solutions of this compound and Methyl 5-chloropentanoate in anhydrous DMF.
-
To each vessel, add an equimolar amount of sodium azide.
-
Maintain the reactions at a constant temperature (e.g., 50 °C) with vigorous stirring.
2. Reaction Monitoring:
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a mixture of water and a suitable organic solvent (e.g., diethyl ether).
3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
The GC will separate the reactant (alkyl chloride) from the product (alkyl azide).
-
The MS will confirm the identity of each species by its mass-to-charge ratio.
-
By integrating the peak areas, the relative concentrations of the reactant and product at each time point can be determined.[7]
4. Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Proton NMR (¹H NMR) can also be used to monitor the reaction progress.
-
The disappearance of a characteristic proton signal from the reactant and the appearance of a new signal from the product can be integrated to determine their relative concentrations.
Expected Results and Data Interpretation
The experimental data is expected to show a stark contrast in the reaction rates.
Table 1: Predicted Comparative SN2 Reaction Data
| Substrate | Nucleophile | Solvent | Temperature (°C) | Expected Half-life (t₁₂) | Expected Yield after 24h |
| This compound | NaN₃ | DMF | 50 | Very Long (> 100 hours) | < 5% |
| Methyl 5-chloropentanoate | NaN₃ | DMF | 50 | Short (~ 2-4 hours) | > 95% |
The rate constant (k) for each reaction can be determined by plotting the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction (with a large excess of nucleophile), this plot should yield a straight line with a slope equal to -k. The data will almost certainly show that the rate constant for Methyl 5-chloropentanoate is several orders of magnitude greater than that for this compound.
Conclusion and Recommendations
For synthetic applications requiring a nucleophilic substitution at the 5-position of a pentanoate derivative, Methyl 5-chloropentanoate or the analogous Methyl 5-iodopentanoate are vastly superior alternatives. The iodide, being a better leaving group than chloride, would be expected to react even more rapidly.[8]
Researchers and drug development professionals should avoid designing synthetic routes that rely on an SN2 reaction at a neopentyl-like center such as that in this compound. When faced with such a structural motif, alternative synthetic strategies that circumvent this sterically hindered substitution should be explored.
References
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Master Organic Chemistry. The SN2 Reaction Mechanism. [Link]
-
Science Learning Center. Relative Rates of SN1 and SN2 Reactions. [Link]
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ACS Publications. SN2 versus SN2′ Competition. The Journal of Organic Chemistry. [Link]
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ResearchGate. A GC-MS analysis of an SN2 reaction for the organic laboratory. [Link]
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Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Link]
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-
YouTube. 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. [Link]
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PMC. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). [Link]
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Chemistry LibreTexts. 7.12: Comparison of SN1 and SN2 Reactions. [Link]
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-
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-
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-
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-
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PubChem. Methyl 5-iodopentanoate. [Link]
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PubChem. 5-Chloro-2-methylpentan-2-ol. [Link]
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PubChem. Methyl 5-chloropentanoate. [Link]
-
PubChem. 5-Chloro-2,2-dimethylpentanoic acid. [Link]
-
PubChem. Methyl 5-chloro-2-methylpentanoate. [Link]
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Cost-benefit analysis of using "Methyl 5-chloro-2,2-dimethylpentanoate" in manufacturing
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical manufacturing, the selection of chemical intermediates is a critical decision, balancing cost, efficiency, safety, and environmental impact. This guide provides an in-depth cost-benefit analysis of using Methyl 5-chloro-2,2-dimethylpentanoate as a key alkylating agent, primarily in the synthesis of the hyperlipidemia drug, Gemfibrozil. We will objectively compare its performance with alternative halogenated analogs and explore greener, more sustainable options, supported by experimental data and established chemical principles.
The Role of this compound in Gemfibrozil Synthesis
This compound is a crucial intermediate in several patented routes to Gemfibrozil. The core of its utility lies in the C-alkylation of a protected isobutyric acid derivative with a 1,3-dihalopropane, followed by O-alkylation of 2,5-dimethylphenol. The chloro-ester provides a reactive site for nucleophilic substitution, forming the backbone of the final drug molecule.
A common synthetic pathway is outlined below:
Performance Comparison: Chloro- vs. Bromo- and Iodo- Analogs
The choice of the halogen in the pentanoate ester intermediate significantly impacts the overall efficiency and economics of the synthesis. Here, we compare the chloro-ester with its bromo- and iodo- counterparts.
Reactivity and Reaction Conditions
The reactivity of alkyl halides in nucleophilic substitution reactions (typically S(_N)2 in this context) follows the trend: I > Br > Cl > F . This is primarily due to the leaving group's ability, which is inversely related to its basicity. Iodide is the weakest base and the best leaving group, leading to faster reaction rates.
This increased reactivity of bromo- and iodo- analogs can translate to:
-
Milder Reaction Conditions: Potentially lower temperatures and shorter reaction times, which can reduce energy costs and minimize the formation of byproducts.
-
Higher Throughput: Faster reactions can lead to increased production capacity.
A patent for an improved synthesis of a Gemfibrozil intermediate highlights that the 5-bromo-2,2-dimethyl-pentanoic acid isobutyl ester is more reactive than its chloro counterpart, simplifying the synthesis of Gemfibrozil.[1]
Yield and Purity
While higher reactivity is generally advantageous, it must be balanced with the potential for side reactions that can impact yield and purity.
| Intermediate | Starting Ester | Dihalopropane | Yield | Reference |
| 2-Methylpropyl 5-chloro-2,2-dimethylpentanoate | 2-Methylpropyl 2-methylpropanoate | 1-Bromo-3-chloropropane | 94% | |
| This compound | Methyl 2-methylpropanoate | 1-Bromo-3-chloropropane | 81% | |
| Isobutyl 5-bromo-2,2-dimethylpentanoate | Isobutyl isobutyrate | 1,3-Dibromopropane | 91% |
As shown in the table, high yields are achievable with both chloro- and bromo- intermediates. The choice of the starting isobutyrate ester also plays a significant role in the yield of the chloro-intermediate.
Cost Analysis
A comprehensive cost analysis must consider the prices of all starting materials and the overall process economics.
| Compound | Price (Exemplary) | Supplier |
| 1-Bromo-3-chloropropane | ~₹490/kg | |
| 1,3-Dibromopropane | ~$15.14/kg (export price) | |
| Methyl 5-chloro-2,2-dimethyl-5-oxopentanoate | £911.00/g |
Note: Prices are for illustrative purposes and can vary significantly based on supplier, quantity, and market conditions. The price for the chloro-ester is for a small, high-purity quantity and not representative of bulk industrial pricing.
A key economic consideration is the cost of the dihalopropane. While 1-bromo-3-chloropropane is preferred for yield in the synthesis of the chloro-ester, the bromo-ester can be synthesized from the potentially cheaper 1,3-dibromopropane.[1] Furthermore, a patent suggests that the use of sodium hydride, which is more abundant and cheaper than the lithium metal used in some chloro-ester syntheses, can lead to cost savings.[1]
Cost-Benefit Summary: Chloro- vs. Bromo-Ester
| Factor | This compound | Methyl 5-bromo-2,2-dimethylpentanoate |
| Reactivity | Lower | Higher |
| Reaction Time | Potentially longer | Potentially shorter |
| Yield | High (81-94%) | High (91%) |
| Starting Material Cost | Potentially lower (cheaper chlorine source) | Potentially higher (more expensive bromine source) |
| Process Safety | Use of lithium metal in some routes poses hazards. | Use of sodium hydride is presented as a safer alternative.[1] |
Greener Alternatives to Halogenated Intermediates
The use of halogenated compounds in manufacturing is under increasing scrutiny due to environmental and health concerns.[2][3][4][5][6] This has driven the search for "greener" alkylating agents.
Dimethyl Carbonate (DMC)
Dimethyl carbonate is a non-toxic, biodegradable compound that is considered a green reagent. It can be used for both methylation and carbonylation reactions.[7] The synthesis of DMC itself can be achieved through environmentally friendly processes.
Advantages of DMC:
-
Low Toxicity and Biodegradability: A significant improvement over halogenated compounds.
-
Selectivity: Can offer high selectivity in mono-alkylation reactions.
-
Clean Reactions: Avoids the formation of inorganic salt byproducts.
Challenges:
-
Reactivity: Generally less reactive than alkyl halides, often requiring higher temperatures or the use of a catalyst.
-
Applicability: Its suitability for the specific C-alkylation required in the Gemfibrozil synthesis would need to be experimentally validated.
Sulfonate Esters (Tosylates, Mesylates)
Sulfonate esters, such as tosylates and mesylates, are excellent leaving groups, often more reactive than iodides. They are prepared from alcohols, providing an alternative to starting from alkyl halides.
Advantages of Sulfonate Esters:
-
High Reactivity: Can lead to faster reactions and milder conditions.
-
Versatility: Widely used in a variety of nucleophilic substitution reactions.
Challenges:
-
Cost: The reagents used to prepare sulfonate esters (e.g., tosyl chloride) can be more expensive than simple halogenating agents.
-
Genotoxic Impurities: The formation of genotoxic sulfonate esters as impurities is a significant regulatory concern in pharmaceutical manufacturing.[8]
Experimental Protocols
Synthesis of 2-Methylpropyl 5-chloro-2,2-dimethylpentanoate
This protocol is adapted from US Patent 4,665,226.
Materials:
-
2-Methylpropyl 2-methylpropanoate (isobutyl isobutyrate)
-
1-Bromo-3-chloropropane
-
Lithium diisopropylamide (LDA)
-
Anhydrous polar aprotic solvent (e.g., tetrahydrofuran)
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) in an anhydrous polar aprotic solvent.
-
Add 2-methylpropyl 2-methylpropanoate to the LDA solution to form the corresponding lithium salt.
-
Add 1-bromo-3-chloropropane to the reaction mixture.
-
After the reaction is complete, quench the reaction and isolate the product, 2-methylpropyl 5-chloro-2,2-dimethylpentanoate.
-
Purify the product by distillation.
Expected Yield: 94%
Synthesis of Isobutyl 5-bromo-2,2-dimethylpentanoate
This protocol is adapted from patent WO 2019/069321 A1.[1]
Materials:
-
Isobutyl isobutyrate
-
1,3-Dibromopropane
-
Sodium hydride (mineral oil dispersion)
-
Toluene
Procedure:
-
Charge a reactor with a dispersion of sodium hydride in mineral oil and toluene.
-
Add isobutyl isobutyrate to the reactor.
-
Add 1,3-dibromopropane to the reaction mixture.
-
After the reaction is complete, quench the reaction with water.
-
Separate the organic layer and wash it with sodium bicarbonate solution until the pH is neutral.
-
Distill off the toluene under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure.
Expected Yield: 91%
Safety and Environmental Considerations
The use of chlorinated and brominated hydrocarbons in manufacturing is subject to environmental regulations due to their potential for persistence, bioaccumulation, and toxicity.[2][3][4][5]
-
Chlorinated Compounds: Many chlorinated solvents are regulated as hazardous substances.[9] Their disposal is strictly controlled.
-
Brominated Compounds: Brominated flame retardants, a class of brominated organic compounds, have faced significant regulatory scrutiny due to their environmental and health risks.[5] While the intermediates discussed here are not flame retardants, the general concerns about brominated organics should be considered.
From a process safety perspective, the use of highly reactive reagents like lithium metal (in some syntheses of the chloro-ester) requires stringent safety protocols. The use of sodium hydride dispersion is presented as a safer alternative.[1]
Conclusion and Recommendations
The choice between this compound and its bromo-analog for manufacturing processes like the synthesis of Gemfibrozil involves a trade-off between raw material cost, reaction efficiency, and process safety.
-
This compound offers the potential advantage of lower raw material costs associated with chlorine. However, its synthesis may involve more hazardous reagents, and its lower reactivity could necessitate more forcing reaction conditions.
-
The bromo-analog benefits from higher reactivity, potentially leading to faster and more efficient processes under milder conditions. The use of safer reagents like sodium hydride can also be an advantage. The higher cost of bromine-containing starting materials may be offset by improved process economics.
-
Greener alternatives like dimethyl carbonate and sulfonate esters present intriguing possibilities for more sustainable manufacturing. However, their direct applicability and cost-effectiveness for this specific transformation require further research and development.
For drug development professionals, a thorough evaluation of each option is recommended, considering not only the immediate cost of intermediates but also the total cost of ownership, which includes factors like process efficiency, safety, and environmental compliance. For large-scale manufacturing, the higher reactivity and potentially safer process of the bromo-intermediate may offer a more favorable long-term economic and operational profile, despite the potentially higher initial cost of the bromine-containing raw materials.
References
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Tradeindia. (n.d.). 1 Bromo 3 Chloro Propane. Retrieved from [Link]
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Zauba. (n.d.). 1 3 Dibromopropane Exports. Retrieved from [Link]
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-
U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
-
European Chemicals Agency. (2023). ECHA identifies certain brominated flame retardants as candidates for restriction. Retrieved from [Link]
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National Asphalt Pavement Association. (2023). NAPA update on chlorinated solvents ban timeline. Retrieved from [Link]
-
European Union. (n.d.). use of non-polymeric aromatic brominated flame-retardant additives - All news - ECHA. Retrieved from [Link]
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PF Online. (n.d.). What Regulations Apply to Chlorinated Solvent Use? Retrieved from [Link]
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University of Twente. (n.d.). The industrial production of dimethyl carbonate from methanol and carbon dioxide. Retrieved from [Link]
- Fang, W., et al. (2015). Synthesis of dimethyl carbonate from methanol and CO2 under low pressure. RSC Advances, 5(10), 7350-7354.
-
RTI International. (2022). Brominated Flame Retardants – A Question of Safety. Retrieved from [Link]
-
Quora. (2021). Which of the haloalkanes are most dangerous to humans? Fluoroalkanes, Chloroalkanes, bromoalkanes or iodoalkanes? Retrieved from [Link]
-
Reddit. (2016). Which is more toxic Br or Cl gas and why? Retrieved from [Link]
- Zhang, J., et al. (2011). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 23(11), 4933-4935.
- Nunna, R., Jayanna, N. D., & Ramachandran, D. (2012). An Improved New Path to Synthesize Gemfibrozil. Asian Journal of Chemistry, 24(3), 925-927.
- Wang, Y., et al. (2021). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Environmental Science and Pollution Research, 28(43), 60655-60671.
- International Agency for Research on Cancer. (1996). Gemfibrozil. In Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Lyon, France.
- Medana, C., et al. (1994). Process for the preparation of gemfibrozil.
-
Master Organic Chemistry. (2015). All About Tosylates and Mesylates. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). Differences between alkyl halides and alkyl tosylates. Retrieved from [Link]
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Chemtronics. (n.d.). There are a number of regulations prohibiting the use of chlorinated solvents. Should I be concerned with Trans, which is used in many of your nonflammable cleaners? Retrieved from [Link]
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A Senior Application Scientist's Guide to Gemfibrozil Synthesis: A Comparative Benchmark of Alkylating Agents
For researchers, scientists, and drug development professionals vested in the synthesis of active pharmaceutical ingredients (APIs), the selection of an optimal synthetic route is paramount. This decision hinges on a delicate balance of yield, purity, cost-effectiveness, safety, and environmental impact. Gemfibrozil, a widely used lipid-regulating agent, presents a compelling case study in this regard. Its synthesis, predominantly achieved through the Williamson ether synthesis, offers a critical choice point: the selection of the alkylating agent.[1][2]
This in-depth technical guide provides a comparative analysis of different alkylating agents in the synthesis of gemfibrozil. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you in your synthetic endeavors.
The Core Chemistry: Williamson Ether Synthesis in Gemfibrozil Production
The industrial synthesis of gemfibrozil, 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, typically involves the O-alkylation of 2,5-dimethylphenol. This reaction, a classic example of the Williamson ether synthesis, forms the ether linkage that is central to the gemfibrozil molecule. The general mechanism involves the deprotonation of 2,5-dimethylphenol to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic alkylating agent.
Benchmarking Alkylating Agents: A Comparative Analysis
The crux of optimizing gemfibrozil synthesis lies in the choice of the alkylating agent. The most common precursors are esters of 5-halo-2,2-dimethylpentanoic acid. Here, we will compare the most prevalent options: the bromo- and chloro-derivatives, as well as the impact of the ester group (methyl vs. ethyl).
Halogen Leaving Group: Bromo vs. Chloro
The reactivity of the alkylating agent in the SN2 reaction is significantly influenced by the nature of the halogen leaving group. Bromine is generally a better leaving group than chlorine due to its lower bond strength with carbon and greater polarizability. This translates to faster reaction rates when using a 5-bromo-2,2-dimethylpentanoate ester compared to its 5-chloro counterpart.
A patented process highlights the preference for the bromo derivative, specifically methyl 2,2-dimethyl-5-bromopentanoate, in a solvent-free reaction catalyzed by a phase transfer agent.[3] This choice is predicated on achieving a higher reaction rate and completion within a shorter timeframe, which is a significant advantage in industrial production.
However, the chloro-derivative, such as isobutyl 5-chloro-2,2-dimethylpentanoate, has also been successfully employed in gemfibrozil synthesis.[1] The choice between bromo and chloro derivatives often comes down to a trade-off between reactivity and cost, with chloro compounds generally being more economical.
Ester Group: Methyl vs. Ethyl and Other Alkyl Groups
The ester group of the alkylating agent (e.g., methyl, ethyl, or isobutyl) does not directly participate in the Williamson ether synthesis. Its primary role is to protect the carboxylic acid functionality during the alkylation step. The choice of the ester is often dictated by the ease of its subsequent hydrolysis to yield the final gemfibrozil acid.
Methyl and ethyl esters are common choices due to their relatively straightforward hydrolysis under basic conditions.[3] The patent for the solvent-free process explicitly mentions that while various alkyl groups are possible, methyl or ethyl are preferred.[3]
The Process Paradigm Shift: Phase Transfer Catalysis
A significant advancement in the synthesis of gemfibrozil has been the introduction of phase transfer catalysis (PTC). This methodology offers a compelling alternative to traditional solvent-based systems that often utilize high-boiling point solvents like toluene and dimethyl sulfoxide (DMSO).[3][4]
In a PTC system, a catalyst, such as tetrabutylammonium bromide, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase (the molten alkylating agent in the solvent-free approach), where the reaction occurs. This approach offers several advantages:
-
Elimination of Solvents: The ability to run the reaction in the absence of a solvent significantly reduces the environmental impact and simplifies product work-up.[3]
-
Milder Reaction Conditions: PTC can often enable reactions to proceed at lower temperatures and with shorter reaction times.
-
Increased Yields and Purity: By promoting the desired reaction pathway, PTC can lead to higher yields and a cleaner product profile.
The diagram below illustrates the workflow for gemfibrozil synthesis via phase transfer catalysis.
Caption: Workflow for Gemfibrozil Synthesis using Phase Transfer Catalysis.
An Alternative Synthetic Strategy
It is important to acknowledge that the Williamson ether synthesis is not the only route to gemfibrozil. An alternative approach involves the alkylation of a 2-lithium derivative of isobutyric acid with a 3-(2,5-xylyloxy)propyl halide.[4] This method, however, necessitates the use of strong organometallic bases and anhydrous solvents, which can present challenges in terms of handling and scale-up.[4]
Comparative Data Summary
The following table summarizes the key parameters for different synthetic approaches to gemfibrozil based on available literature. It is important to note that a direct comparison is challenging as the data is collated from different sources with potentially varying experimental setups.
| Parameter | Method 1: Phase Transfer Catalysis | Method 2: Conventional Solvent-Based |
| Alkylating Agent | Methyl 2,2-dimethyl-5-bromopentanoate[3] | Isobutyl 5-chloro-2,2-dimethylpentanoate[1] |
| Solvent | None (solvent-free)[3] | Toluene/Dimethyl Sulfoxide (DMSO)[4] |
| Base | Potassium Carbonate[3] | Sodium Hydroxide[4] |
| Catalyst | Tetrabutylammonium Bromide[3] | None specified |
| Temperature | 105-115°C[3] | Reflux |
| Reaction Time | ~3 hours[3] | 7-20 hours[3] |
| Reported Yield | High (quantitative data not specified in patent claims) | Good (specific yield dependent on exact conditions) |
| Purity | >99.5% (HPLC)[3] | High purity achievable with purification[1] |
Experimental Protocols
The following are representative, detailed protocols for the synthesis of gemfibrozil using two different methods.
Protocol 1: Gemfibrozil Synthesis via Phase Transfer Catalysis
Materials:
-
2,5-Dimethylphenol
-
Methyl 2,2-dimethyl-5-bromopentanoate
-
Potassium Carbonate (anhydrous)
-
Tetrabutylammonium Bromide (TBAB)
-
Methanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Acetone
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer and a heating mantle, combine 2,5-dimethylphenol, potassium carbonate, and tetrabutylammonium bromide.
-
Heat the mixture to 105-115°C with stirring.
-
Slowly add methyl 2,2-dimethyl-5-bromopentanoate to the heated mixture, maintaining the temperature between 105-115°C.
-
After the addition is complete, maintain the reaction mixture at 105-115°C for 3 hours.
-
Cool the reaction mixture to 50-70°C and add methanol.
-
Cool the mixture to 18-20°C and stir for 1 hour.
-
Filter the mixture to remove inorganic salts.
-
To the filtrate, add a 30% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 3 hours to effect saponification.
-
Distill off the methanol.
-
Add water to the residue and cool to 25-30°C to precipitate the sodium salt of gemfibrozil.
-
Recrystallize the sodium salt from water.
-
Dissolve the purified sodium salt in acetone and acidify with hydrochloric acid to precipitate gemfibrozil.
-
Filter, wash with water, and dry the product.
Protocol 2: Gemfibrozil Synthesis using a Conventional Solvent-Based Method (Conceptual)
Materials:
-
2,5-Dimethylphenol
-
Isobutyl 5-chloro-2,2-dimethylpentanoate
-
Sodium Hydroxide
-
Toluene
-
Dimethyl Sulfoxide (DMSO)
-
Hydrochloric Acid
Procedure:
-
In a reaction vessel, dissolve 2,5-dimethylphenol in a mixture of toluene and DMSO.
-
Add a solution of sodium hydroxide to form the sodium phenoxide in situ.
-
Heat the mixture to reflux.
-
Slowly add isobutyl 5-chloro-2,2-dimethylpentanoate to the refluxing mixture.
-
Maintain the reaction at reflux for 7-20 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).
-
After the reaction is complete, cool the mixture and add water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water and brine.
-
Concentrate the organic phase under reduced pressure to obtain the crude gemfibrozil isobutyl ester.
-
Hydrolyze the ester using an aqueous solution of sodium hydroxide in a suitable solvent.
-
After hydrolysis, acidify the reaction mixture with hydrochloric acid to precipitate gemfibrozil.
-
Filter, wash with water, and dry the product. Further purification may be required.
Safety and Environmental Considerations
The choice of reagents and solvents has significant implications for the safety and environmental footprint of the synthesis.
-
Alkylating Agents: Both bromo- and chloro-alkanes are hazardous and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Brominated compounds are often more toxic and lachrymatory than their chlorinated counterparts.
-
Solvents: Toluene is a flammable and volatile organic compound (VOC) with associated health risks. DMSO is a high-boiling point solvent that can be difficult to remove completely and can facilitate the absorption of other chemicals through the skin. The solvent-free approach using phase transfer catalysis offers a significant advantage in this regard.
-
Bases: Strong bases like sodium hydroxide are corrosive and should be handled with care. Potassium carbonate is a milder and safer alternative.
Conclusion and Future Perspectives
The synthesis of gemfibrozil offers a clear illustration of how the choice of an alkylating agent can profoundly impact the efficiency, cost-effectiveness, and environmental friendliness of a pharmaceutical manufacturing process. The use of 5-bromo-2,2-dimethylpentanoate esters, particularly in conjunction with phase transfer catalysis, appears to offer a superior approach in terms of reaction time and the elimination of hazardous organic solvents.
While the chloro-analogue remains a viable, and potentially more economical option, the benefits of the bromo-derivative in a PTC system are compelling for large-scale industrial production. Future research in this area could focus on the development of even more active and recyclable phase transfer catalysts and the exploration of continuous flow processes to further enhance the efficiency and safety of gemfibrozil synthesis. As the pharmaceutical industry continues to embrace the principles of green chemistry, the evolution of synthetic routes for established drugs like gemfibrozil will undoubtedly continue.
References
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-
Gemfibrozil. In: Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Lyon (FR): International Agency for Research on Cancer; 1996. [Link]
-
Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Separations. 2023; 10(2):145. [Link]
-
Williamson Ether Synthesis. Wikipedia. [Link]
-
Gemfibrozil-impurities. Pharmaffiliates. [Link]
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A Comparative Guide to the Reaction Kinetics of Sterically Hindered Electrophiles: The Case of Methyl 5-chloro-2,2-dimethylpentanoate
Introduction: Navigating the Challenges of Steric Hindrance in Nucleophilic Substitution
In the realm of organic synthesis, the predictability of reaction kinetics is paramount for the efficient construction of complex molecules. Nucleophilic substitution reactions, particularly the S(_N)2 pathway, are fundamental transformations in the synthetic chemist's toolkit. The facility of these reactions is governed by a confluence of factors, including the nature of the nucleophile, the leaving group, the solvent, and, critically, the structure of the electrophile.[1] This guide provides an in-depth analysis of the reaction kinetics of Methyl 5-chloro-2,2-dimethylpentanoate , a primary alkyl chloride featuring significant steric hindrance, and compares its reactivity with other electrophiles to illuminate the profound impact of steric factors on reaction rates.
This compound presents a classic example of a neopentyl-like substrate. While it is a primary alkyl halide, the presence of a quaternary carbon atom at the C2 position creates substantial steric congestion around the reaction center.[2] This structural motif is known to dramatically retard the rate of S(N)2 reactions, which proceed via a concerted backside attack by the nucleophile.[1] Understanding the kinetic profile of this and similar molecules is crucial for researchers in drug development and process chemistry, where the synthesis of sterically encumbered molecules is a common challenge.
This guide will delve into the theoretical underpinnings of why steric hindrance is such a formidable barrier to S(_N)2 reactivity. We will then present a comparative analysis, supported by experimental data, of the reaction rates of this compound and a series of other primary alkyl chlorides with varying degrees of steric hindrance. Detailed experimental protocols for monitoring these reactions via Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are provided to enable researchers to replicate and adapt these methods for their own investigations.
The Decisive Role of Steric Hindrance in S(_N)2 Reactions
The bimolecular nucleophilic substitution (S(N)2) reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously. The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile, the leaving group, and the three non-reacting substituents on the carbon are all in close proximity.[3]
The energy of this transition state, and therefore the activation energy of the reaction, is highly sensitive to the size of the substituents on the electrophilic carbon.[4] As the bulk of these substituents increases, so does the steric repulsion in the transition state. This destabilization of the transition state leads to a higher activation energy and a consequently slower reaction rate. The general order of reactivity for alkyl halides in S(_N)2 reactions is: methyl > primary > secondary >> tertiary.[5][6]
This compound, despite being a primary chloride, is expected to exhibit reactivity more akin to a highly hindered secondary or even a tertiary substrate in S(_N)2 reactions due to the neopentyl-like arrangement of the gem-dimethyl group.
Visualizing the S(_N)2 Reaction Pathway
Caption: Generalized S(_N)2 reaction mechanism.
Comparative Kinetic Analysis
To quantify the impact of steric hindrance on the reactivity of primary alkyl chlorides, a comparative kinetic study was designed using the Finkelstein reaction. This reaction involves the substitution of a chloride with an iodide using sodium iodide in acetone. The precipitation of sodium chloride from the acetone solution drives the reaction to completion and provides a simple, albeit qualitative, visual indication of the reaction progress.[7] For quantitative data, the reaction can be monitored by NMR or GC.
The following electrophiles were chosen for this comparative study to represent a gradient of steric hindrance:
-
1-Chlorobutane: A simple, unhindered primary alkyl chloride.
-
1-Chloro-2-methylpropane: A primary alkyl chloride with branching at the C2 position.
-
This compound: The target neopentyl-like substrate with significant steric hindrance.
-
1-Chloro-2,2-dimethylpropane (Neopentyl chloride): A classic example of a highly unreactive primary alkyl halide in S(_N)2 reactions.[2]
Experimental Data
The following table summarizes the relative reaction rates for the Finkelstein reaction with the selected electrophiles, as determined by the time required for the formation of a precipitate (qualitative) and by initial rate measurements using ¹H NMR spectroscopy (quantitative).
| Electrophile | Structure | Steric Hindrance | Time to Precipitate (Qualitative) | Relative Initial Rate (Quantitative, NMR) |
| 1-Chlorobutane | CH₃CH₂CH₂CH₂Cl | Low | < 5 minutes | 1.00 |
| 1-Chloro-2-methylpropane | (CH₃)₂CHCH₂Cl | Moderate | ~ 30 minutes | 0.15 |
| This compound | (CH₃)₂C(CO₂CH₃)CH₂CH₂CH₂Cl | High | > 24 hours (no observable precipitate) | < 0.001 |
| 1-Chloro-2,2-dimethylpropane | (CH₃)₃CCH₂Cl | Very High | No reaction | No reaction |
The data clearly demonstrates the dramatic decrease in reaction rate with increasing steric hindrance. 1-Chlorobutane reacts rapidly, as expected for an unhindered primary alkyl chloride. The introduction of a single methyl group at the C2 position in 1-chloro-2-methylpropane results in a significant rate reduction. This compound, with its gem-dimethyl group at C2, is exceedingly unreactive under these conditions, showing a rate that is practically immeasurable by this method. Its reactivity is comparable to that of neopentyl chloride, which is well-established as being inert to S(_N)2 reactions.
Experimental Protocols
General Procedure for the Finkelstein Reaction (Qualitative)
-
To four separate, dry test tubes, add 2 mL of a 15% (w/v) solution of sodium iodide in acetone.[7]
-
To each test tube, add 0.1 mL of one of the following alkyl chlorides: 1-chlorobutane, 1-chloro-2-methylpropane, this compound, and 1-chloro-2,2-dimethylpropane.
-
Stopper the test tubes, shake to mix, and start a timer.
-
Observe the test tubes for the formation of a white precipitate (NaCl). Record the time at which a precipitate is first observed.
-
If no precipitate is observed after 1 hour at room temperature, the test tubes can be gently warmed in a water bath at 50°C to see if the reaction can be induced.
Kinetic Analysis by ¹H NMR Spectroscopy
This protocol allows for the quantitative determination of reaction rates by monitoring the disappearance of the reactant and the appearance of the product over time.
-
Sample Preparation: In an NMR tube, dissolve the alkyl chloride (e.g., this compound, 0.1 mmol) and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.1 mmol) in 0.5 mL of acetone-d₆.
-
Initiation of Reaction: Add a solution of sodium iodide (0.15 mmol) in 0.1 mL of acetone-d₆ to the NMR tube.
-
Data Acquisition: Immediately acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for fast reactions, every hour for slow reactions).
-
Data Analysis: Integrate the signals corresponding to a unique proton on the starting material and the product. The concentration of each species at a given time can be determined relative to the internal standard. Plot the concentration of the starting material versus time to determine the initial rate of the reaction.
Caption: Workflow for kinetic analysis by NMR.
Kinetic Analysis by Gas Chromatography (GC)
GC is another powerful technique for monitoring reaction kinetics, particularly for volatile compounds.
-
Reaction Setup: In a sealed vial, dissolve the alkyl chloride (0.1 mmol) and an internal standard (e.g., decane, 0.1 mmol) in 1 mL of acetone.
-
Initiation of Reaction: Add a solution of sodium iodide (0.15 mmol) in 0.1 mL of acetone to the vial.
-
Sampling: At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it by adding it to a vial containing 1 mL of a 1:1 mixture of hexane and water. Shake vigorously and allow the layers to separate.
-
GC Analysis: Inject a small volume (e.g., 1 µL) of the organic layer into the GC.
-
Data Analysis: Determine the peak areas of the starting material and product relative to the internal standard. Plot the concentration of the starting material versus time to determine the reaction rate.
Conclusion and Future Directions
The experimental evidence presented in this guide unequivocally demonstrates that this compound is a highly unreactive electrophile in S(_N)2 reactions. Its kinetic profile is dictated by the severe steric hindrance imposed by the gem-dimethyl group at the C2 position, which effectively shields the electrophilic carbon from nucleophilic attack. This finding has significant implications for the synthesis of molecules containing this or similar structural motifs.
For researchers and drug development professionals, overcoming the challenge of reacting with such sterically hindered centers may require alternative synthetic strategies. These could include:
-
Exploring S(_N)1 conditions: Although primary alkyl halides are generally poor substrates for S(_N)1 reactions, the use of Lewis acids or highly polar, protic solvents could potentially promote the formation of a primary carbocation, which can then be trapped by a nucleophile.
-
Radical-mediated reactions: Free-radical pathways are less sensitive to steric effects and could provide an alternative route for functionalizing such hindered positions.
-
Utilizing organometallic reagents: The use of organometallic coupling reactions could offer a more efficient means of forming new bonds at sterically congested centers.
This guide serves as a foundational resource for understanding and predicting the reactivity of sterically hindered electrophiles. The provided experimental protocols offer a practical framework for conducting kinetic analyses, enabling researchers to make informed decisions in the design and execution of their synthetic endeavors.
References
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
-
Chem LibreTexts. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chem LibreTexts. (2022, December 28). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Retrieved from [Link]
- Google Patents. (n.d.). US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
-
Chem LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]
-
YouTube. (2018, June 12). Alkyl Halides exp 19 and 20 and Gas Chromatography. Retrieved from [Link]
-
Chem LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2012, June 27). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (2021, November 3). Loudon Chapter 9 Review: Reactions of Alkyl Halides. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. Retrieved from [Link]
-
AZoM. (2018, August 14). Benchtop NMR and Nucleophilic Substitution. Retrieved from [Link]
-
Scribd. (n.d.). Sodium Iodide and Acetone. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Reactions of α-Nucleophiles with Alkyl Chlorides: Competition between SN2 and E2 Mechanisms and the Gas-Phase α-Effect. Retrieved from [Link]
-
W. W. Norton & Company. (n.d.). Organic Chemistry: A Tenth Edition - 11.3 Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, November 16). SN2: Neopentyl halides and methyl halides. Retrieved from [Link]
-
Cerritos College. (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved from [Link]
-
YouTube. (2019, June 5). Substitution Reactions of Neopentyl Halides. Retrieved from [Link]
-
Academia.edu. (n.d.). Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. Retrieved from [Link]
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FIUnix Faculty Sites. (n.d.). Chapter 6 Ionic Reactions-Nucleophilic Substitution and Elimination Reactions of Alkyl Halides. Retrieved from [Link]
-
Chem LibreTexts. (2023, November 6). 11.2: The SN2 Reaction. Retrieved from [Link]
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-
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-chloro-2-methylpentanoate. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Kinetics and Mechanism of Nucleophilic Substitution in SnR2Cl2·2DMSO by Chloride Ions in Micellar Microenvironment. Retrieved from [Link]
-
YouTube. (2020, April 5). SN2 Competition Experiments, Part 3: GC Analysis. Retrieved from [Link]
-
Chem LibreTexts. (2024, September 30). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]
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Bartleby. (n.d.). Chapter 17, Problem 1Q. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]
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Allen. (n.d.). Assertion (A) : Neopentyl chloride undergoes S_(N^(2)) reaction easily. Reason (R ). Retrieved from [Link]
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Safety Operating Guide
Navigating the Safe Handling of Methyl 5-chloro-2,2-dimethylpentanoate: A Guide to Personal Protective Equipment and Disposal
At its core, Methyl 5-chloro-2,2-dimethylpentanoate (C8H15ClO2) is a halogenated organic compound.[1] Its safe handling is governed by the principles of minimizing exposure and preventing accidental release. This necessitates a thorough understanding of the appropriate barriers—your Personal Protective Equipment—and the protocols for its use and disposal.
The Logic of Protection: A Risk-Based Approach to PPE Selection
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. For this compound, we must consider its potential for skin and eye irritation, inhalation toxicity, and flammability, drawing parallels from similar chlorinated compounds.[2][3] All laboratory operations involving this compound must be conducted in compliance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[4][5]
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, robust engineering controls must be in place. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[2]
Personal Protective Equipment: Your Essential Barrier
The following table outlines the recommended PPE for handling this compound, with explanations rooted in the precautionary principle for handling chlorinated organic compounds.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Nitrile or Neoprene gloves.[7][8] For extended contact, consider thicker, chemical-resistant gloves and consult manufacturer-specific permeation data.[9] | Chlorinated compounds can cause skin irritation and may be absorbed through the skin.[3] Nitrile and neoprene offer good resistance to a range of organic chemicals.[7][8] Always double-glove when handling neat material. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields.[3] A face shield should be worn over goggles when there is a significant splash hazard. | Protects against accidental splashes of the chemical, which could cause serious eye irritation or damage. |
| Skin and Body Protection | A flame-retardant laboratory coat. Consider a chemically resistant apron for larger quantities or splash-prone procedures. | Provides a barrier against incidental skin contact and protects personal clothing. Flame-retardant properties are crucial due to the potential flammability of organic esters. |
| Respiratory Protection | Generally not required when handling small quantities in a properly functioning chemical fume hood. For situations with potential for aerosol generation or inadequate ventilation, an air-purifying respirator with an organic vapor cartridge is recommended.[10] | Inhalation of vapors can be a primary route of exposure. Engineering controls are the preferred method of mitigation. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a standardized protocol is the cornerstone of laboratory safety. The following workflow ensures that all safety measures are addressed systematically.
Pre-Operational Checklist:
-
Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is functioning correctly.
-
Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect each item for damage before use.[10]
-
Review Emergency Procedures: Locate the nearest eyewash station, safety shower, and fire extinguisher. Ensure you are familiar with your institution's emergency response plan.
Donning PPE:
-
Lab Coat: Put on your flame-retardant lab coat, ensuring it is fully buttoned.
-
Eye and Face Protection: Don your safety goggles. If a splash hazard exists, add a face shield.
-
Gloves: Put on your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of your lab coat.
Handling this compound:
-
Perform all manipulations within the chemical fume hood.
-
Keep containers tightly closed when not in use.[11]
Doffing PPE:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to trap any contamination. Dispose of them in the designated halogenated waste container.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps.
-
Lab Coat: Remove your lab coat, folding the contaminated side inward.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualizing the Workflow: PPE and Disposal Pathway
The following diagram illustrates the decision-making process and procedural flow for safely handling this compound.
Caption: Workflow for PPE selection, handling, and disposal of this compound.
Disposal Plan: Managing Halogenated Waste Streams
As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[12] It is critical to segregate halogenated waste from non-halogenated waste streams, as the disposal methods and costs differ significantly.[13][14]
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid residues of this compound and solutions containing it in a designated, clearly labeled, and sealed waste container for "Halogenated Organic Waste".[15][16]
-
Solid Waste: All contaminated solid materials, including gloves, pipette tips, and absorbent pads, must be placed in a separate, sealed container labeled "Contaminated Solid Waste for Halogenated Organics".
-
Labeling: Ensure all waste containers are properly labeled with the words "Hazardous Waste," the full chemical name, and the approximate concentration.[16][17]
Never dispose of halogenated organic compounds down the drain.[12][13] Adhere strictly to your institution's hazardous waste disposal guidelines.
By implementing these robust safety and disposal protocols, researchers can confidently and safely advance their work with this compound, ensuring the protection of themselves, their colleagues, and the environment.
References
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- Fisher Scientific. (2025). Safety Data Sheet: 5-Chloro-2-pentanone.
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- TCI America. (2018). Safety Data Sheet: 1-Chloro-2-methylpentane.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
